Mardepodect
Description
a phosphodiesterase inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEXWHKOMMASPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025873 | |
| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898562-94-2 | |
| Record name | 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898562-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mardepodect [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mardepodect | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08387 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARDEPODECT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mardepodect: An In-depth Technical Guide on its Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mardepodect (also known as PF-02545920) is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A).[1] This enzyme plays a critical role in the regulation of cyclic nucleotide signaling in the brain, particularly within the striatal medium spiny neurons (MSNs) that form the core of the basal ganglia circuitry. By inhibiting PDE10A, this compound modulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby influencing neuronal excitability, downstream signaling cascades, and gene expression. This guide provides a comprehensive overview of the mechanism of action of this compound in neurons, with a focus on its molecular targets, signaling pathways, and functional consequences.
Core Mechanism: Inhibition of Phosphodiesterase 10A
This compound exerts its primary effect through the potent and selective inhibition of PDE10A. This enzyme is highly expressed in the medium spiny neurons of the striatum, key neurons in the brain's motor and reward systems. PDE10A is a dual-substrate phosphodiesterase, meaning it can hydrolyze both cAMP and cGMP.[2]
Potency and Selectivity
Quantitative data on the inhibitory activity of this compound against PDE10A and other phosphodiesterases are summarized in the table below.
| Parameter | Value | Reference |
| IC50 for PDE10A | 0.37 nM | [1] |
| Selectivity | >1000-fold over other PDEs | [1] |
Neuronal Signaling Pathways Modulated by this compound
By inhibiting PDE10A, this compound leads to an accumulation of cAMP and cGMP within striatal neurons. This increase in cyclic nucleotides activates downstream signaling pathways, primarily the Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways.
Differential Effects on Direct and Indirect Pathways
The striatum is composed of two main populations of MSNs that form the direct and indirect pathways of the basal ganglia, which have opposing effects on motor control. This compound's inhibition of PDE10A has been shown to preferentially affect the indirect pathway neurons. This is significant because the indirect pathway is a key target for the therapeutic action of antipsychotic drugs.
The Role of DARPP-32
A crucial mediator of this compound's effects in striatal neurons is the phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). When phosphorylated by PKA, DARPP-32 becomes a potent inhibitor of protein phosphatase-1 (PP1). This action amplifies and prolongs the effects of PKA signaling. Studies have shown that PDE10A inhibition leads to a greater increase in DARPP-32 phosphorylation in indirect pathway neurons compared to direct pathway neurons.
Experimental Protocols
This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound.
PDE10A Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against PDE10A.
Protocol:
-
Recombinant human PDE10A is incubated with this compound at varying concentrations.
-
The substrate, [3H]-cAMP or [3H]-cGMP, is added to initiate the enzymatic reaction.
-
The reaction is terminated, and the product, [3H]-AMP or [3H]-GMP, is separated from the substrate using methods such as scintillation proximity assay (SPA) or anion exchange chromatography.
-
The amount of product formed is quantified by scintillation counting.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters, such as dopamine, in the striatum of freely moving animals.
Protocol:
-
A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rodent.
-
After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Changes in neurotransmitter levels are expressed as a percentage of the baseline.
References
Mardepodect (PF-02545920): A Technical Guide to its PDE10A Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mardepodect (PF-02545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum.[1][2][3] This localization places PDE10A as a critical regulator of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling cascades within the basal ganglia, a key brain region implicated in motor control, cognition, and reward.[4][5][6] this compound was developed by Pfizer for the potential treatment of schizophrenia and Huntington's disease, leveraging its unique mechanism to modulate dopaminergic signaling.[1][7] Although clinical development was discontinued in 2017, the study of this compound and the PDE10A pathway continues to provide valuable insights into the neurobiology of these disorders.[1] This technical guide provides an in-depth overview of the this compound-PDE10A inhibition pathway, including its mechanism of action, downstream signaling effects, and the experimental methodologies used to characterize this interaction.
Introduction: The Role of PDE10A in Striatal Signaling
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thereby terminating their signaling activity.[3] Its expression is highly concentrated in the MSNs of the striatum, which are the principal neurons of this brain region and are crucial components of the basal ganglia circuitry.[2][4] The striatum is divided into two main output pathways: the direct pathway, which facilitates movement, and the indirect pathway, which inhibits movement. Both pathways are modulated by dopamine.
-
Direct Pathway: D1 dopamine receptor-expressing MSNs are part of the direct pathway. Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels.[8]
-
Indirect Pathway: D2 dopamine receptor-expressing MSNs constitute the indirect pathway. Activation of D2 receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels.[8]
By hydrolyzing cAMP and cGMP, PDE10A acts as a key regulator of the signaling balance in both pathways.[9] Inhibition of PDE10A is therefore hypothesized to functionally mimic the effects of D1 receptor agonism and D2 receptor antagonism, a profile desirable for antipsychotic and Huntington's disease therapies.[10]
This compound's Mechanism of Action: Potent and Selective PDE10A Inhibition
This compound is a synthetic, orally active small molecule that potently and selectively inhibits the enzymatic activity of PDE10A.[11][12] This inhibition leads to an accumulation of intracellular cAMP and cGMP in MSNs, thereby amplifying the signaling cascades downstream of these second messengers.[13]
Signaling Pathway of this compound-Mediated PDE10A Inhibition
The following diagram illustrates the core signaling pathway affected by this compound.
Quantitative Data on this compound
The following tables summarize key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Notes |
| IC50 vs. PDE10A | 0.37 nM | Human | [1][14][15] |
| Selectivity | >1000-fold | Human | Over other PDE families.[1][14][15] |
Table 2: In Vivo Efficacy and Pharmacodynamics of this compound
| Assay | Species | Dose/Parameter | Effect |
| Conditioned Avoidance Response (CAR) | Rat | ED50 = 1 mg/kg | Active in suppressing conditioned avoidance.[1] |
| Striatal cGMP Elevation | Mouse | 1 mg/kg (s.c.) | ~3-fold increase. |
| Striatal cGMP Elevation | Mouse | 3.2 mg/kg (s.c.) | ~5-fold increase (maximal). |
| CREB Phosphorylation (pCREBS133) | Mouse | 0.3-5 mg/kg (i.p.) | 2.6 to 4-fold increase in the striatum. |
| Striatal mRNA Levels | Mouse | 3 mg/kg (i.p.) | Increased both enkephalin and substance P mRNA. |
Table 3: Pharmacokinetic Properties of a PDE10A Inhibitor (Representative Data)
| Species | Route | Clearance | Volume of Distribution |
| Rat (Sprague-Dawley) | IV | 36 ml/min/kg | Moderate |
| Dog (Beagle) | IV | 7.2 ml/min/kg | Moderate |
| Monkey (Cynomolgus) | IV | 13.9 ml/min/kg | Moderate |
Note: The pharmacokinetic data presented is for a representative PDE10A inhibitor and may not be specific to this compound.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effects of this compound.
In Vitro PDE10A Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE10A.
Principle: This assay measures the enzymatic activity of PDE10A in the presence of varying concentrations of the inhibitor. A common method is the scintillation proximity assay (SPA), which utilizes a tritiated cyclic nucleotide substrate ([3H]-cAMP or [3H]-cGMP).[6]
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human PDE10A enzyme is diluted in assay buffer. The tritiated cyclic nucleotide substrate is also prepared in the same buffer at a concentration typically below the Michaelis-Menten constant (Km).
-
Inhibitor Dilution: this compound is serially diluted to create a range of concentrations.
-
Reaction Incubation: A fixed amount of PDE10A enzyme is incubated with the various concentrations of this compound. The enzymatic reaction is initiated by the addition of the [3H]-cyclic nucleotide substrate.
-
Termination and Detection: After a set incubation period, the reaction is terminated. SPA beads, which are coated with a scintillant and bind to the linearized nucleotide product, are added. When the radiolabeled product binds to the beads, the emitted beta particles stimulate the scintillant, producing light that is detected by a microplate scintillation counter.
-
Data Analysis: The amount of light produced is proportional to the PDE10A activity. The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression analysis.
Conditioned Avoidance Response (CAR) Assay
Objective: To assess the antipsychotic-like activity of this compound in vivo.
Principle: The CAR test evaluates the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is a hallmark of antipsychotic drugs.[9][16]
Protocol Outline:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.
-
Training: An animal, typically a rat, is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by an unconditioned stimulus (US), which is a mild footshock. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS (avoidance response). If the animal fails to move during the CS, it can still escape the shock by moving to the other compartment once the shock is delivered (escape response).
-
Drug Administration: Once the animals are trained to a stable level of avoidance, they are administered this compound or a vehicle control.
-
Testing: The animals are then re-tested in the CAR paradigm. The number of avoidance and escape responses are recorded.
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses, indicating that the effect is not due to sedation or motor impairment.[9]
Measurement of cAMP and cGMP Levels in Striatal Tissue
Objective: To quantify the in vivo effects of this compound on second messenger levels in the striatum.
Principle: An enzyme-linked immunosorbent assay (ELISA) is a common and sensitive method for measuring the concentration of cAMP and cGMP in tissue homogenates.[17][18][19]
Protocol Outline:
-
Animal Dosing and Tissue Collection: Animals are administered this compound or vehicle. At a specified time point, the animals are euthanized, and the striatal brain tissue is rapidly dissected and frozen to prevent degradation of cyclic nucleotides.
-
Tissue Homogenization: The frozen tissue is homogenized in a lysis buffer containing phosphodiesterase inhibitors to prevent ex vivo degradation of cAMP and cGMP.
-
ELISA Procedure: The assay is typically a competitive immunoassay. Samples and standards are added to a microplate pre-coated with an antibody specific for either cAMP or cGMP. A known amount of enzyme-labeled cAMP or cGMP is then added. The free and labeled cyclic nucleotides compete for binding to the antibody.
-
Detection: After washing away unbound reagents, a substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured. The intensity of the signal is inversely proportional to the concentration of the cyclic nucleotide in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP or cGMP, and the concentrations in the tissue samples are interpolated from this curve.
Conclusion
This compound is a well-characterized, potent, and selective PDE10A inhibitor that has served as a valuable tool for understanding the role of PDE10A in the basal ganglia. Its mechanism of action, centered on the elevation of cAMP and cGMP in striatal medium spiny neurons, provides a clear rationale for its investigation in disorders like schizophrenia and Huntington's disease. While it did not proceed to market, the extensive preclinical and clinical research on this compound has significantly advanced our knowledge of the PDE10A signaling pathway and its therapeutic potential. The experimental protocols detailed herein represent standard methodologies for the continued investigation of PDE10A inhibitors and their impact on neuronal function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In situ Hybridization Histochemical and Immunohistochemical Evidence that Striatal Projection Neurons Co-containing Substance P and Enkephalin are Overrepresented in the Striosomal Compartment of Striatum in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Distinct Changes in CREB Phosphorylation in Frontal Cortex and Striatum During Contingent and Non-Contingent Performance of a Visual Attention Task [frontiersin.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. This compound (PD004447, AZEXWHKOMMASPA-UHFFFAOYSA-N) [probes-drugs.org]
- 15. researchgate.net [researchgate.net]
- 16. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Cambridge Bioscience: cAMP and cGMP ELISA kits [bioscience.co.uk]
- 19. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Mardepodect in Cyclic AMP Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by catalyzing their hydrolysis. By inhibiting PDE10A, this compound leads to an accumulation of both cAMP and cGMP, thereby modulating downstream signaling pathways. This technical guide provides an in-depth overview of the role of this compound in cyclic AMP signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. This compound was investigated for the treatment of schizophrenia and Huntington's disease; however, its clinical development was discontinued.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the catalytic activity of the PDE10A enzyme. This inhibition prevents the breakdown of cAMP and cGMP to their inactive monophosphate forms (AMP and GMP). The resulting increase in intracellular cAMP and cGMP levels leads to the activation of their respective downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). In the context of striatal neurons, this modulation of cyclic nucleotide signaling is believed to impact dopamine receptor signaling pathways, which are implicated in the pathophysiology of schizophrenia.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.
Table 1: In Vitro Inhibition of PDE10A by this compound
| Parameter | Value | Species | Source |
| IC50 | 0.37 nM | Human (recombinant) | |
| Selectivity | >1000-fold vs. other PDEs | Not specified |
Table 2: In Vivo Effects of this compound on Striatal Cyclic Nucleotide Levels
| Species | Dose | Route of Administration | Effect on Striatal cGMP | Source |
| Mouse (CD-1) | 1 mg/kg | Subcutaneous | ~3-fold increase | |
| Mouse (CD-1) | 3.2 mg/kg | Subcutaneous | ~5-fold increase (maximal) |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound.
Caption: this compound inhibits PDE10A, increasing cAMP levels and PKA activity.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. The following sections describe the general methodologies employed in the key studies.
In Vitro PDE10A Inhibition Assay
The potency of this compound in inhibiting PDE10A is typically determined using an in vitro enzyme assay. While the specific protocol used for this compound is detailed in primary literature which may not be publicly accessible, a common method is the radioenzymatic assay.
Principle: This assay measures the conversion of radiolabeled cAMP or cGMP to their corresponding monophosphates by the PDE10A enzyme. The inhibitor's potency is determined by its ability to reduce this conversion.
Generalized Protocol:
-
Enzyme Preparation: Recombinant human PDE10A is purified and diluted to a working concentration in an appropriate assay buffer.
-
Reaction Mixture: A reaction mixture is prepared containing the PDE10A enzyme, a known concentration of [3H]-cAMP or [3H]-cGMP as the substrate, and varying concentrations of this compound or a vehicle control.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic activity.
-
Termination: The reaction is stopped, often by the addition of a quenching agent or by boiling.
-
Separation: The product ([3H]-AMP or [3H]-GMP) is separated from the unreacted substrate. This can be achieved using anion-exchange chromatography, where the negatively charged monophosphate product binds to the resin while the uncharged cyclic nucleotide does not.
-
Quantification: The amount of radioactivity in the product fraction is measured using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the in vitro inhibitory potency of this compound.
In Vivo Measurement of Striatal Cyclic Nucleotide Levels
To assess the in vivo target engagement of this compound, levels of cAMP and cGMP are measured in the striatum of laboratory animals following drug administration.
Principle: This protocol involves the collection of striatal tissue after treatment with this compound, followed by the extraction and quantification of cyclic nucleotides using sensitive analytical methods such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
Generalized Protocol:
-
Animal Dosing: Laboratory animals (e.g., mice or rats) are administered with various doses of this compound or a vehicle control via a relevant route (e.g., subcutaneous or oral).
-
Tissue Collection: At a specified time point after dosing, animals are euthanized, and the striatal brain region is rapidly dissected and frozen to prevent enzymatic degradation of cyclic nucleotides.
-
Homogenization and Extraction: The frozen striatal tissue is homogenized in an acidic solution (e.g., trichloroacetic acid or ethanol) to precipitate proteins and extract the cyclic nucleotides.
-
Purification: The extract is often purified to remove interfering substances. This may involve solid-phase extraction.
-
Quantification: The concentrations of cAMP and cGMP in the purified extracts are determined using a competitive ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The levels of cAMP and cGMP in the drug-treated groups are compared to the vehicle-treated group to determine the fold-increase. Data is typically normalized to the protein content of the tissue homogenate.
Conclusion
This compound is a potent and selective inhibitor of PDE10A that effectively increases intracellular levels of cGMP in the striatum. Its mechanism of action within the cyclic AMP and cGMP signaling cascades provides a clear rationale for its investigation in neurological and psychiatric disorders. The quantitative data and experimental protocols summarized in this guide offer a foundational understanding for researchers and drug development professionals working on PDE10A inhibitors and related signaling pathways. While the clinical development of this compound was discontinued, the knowledge gained from its preclinical and clinical evaluation continues to be valuable for the broader field of neuroscience drug discovery.
The Impact of Mardepodect on Striatal Medium Spiny Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatal medium spiny neurons (MSNs) of the brain.[1] These neurons are critical components of the basal ganglia circuits that regulate motor control, motivation, and cognition.[1] Dysregulation of MSN activity is implicated in several neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease. This compound was developed by Pfizer as a potential therapeutic agent for these conditions, although its clinical development was ultimately discontinued due to a lack of efficacy in Phase II trials.[2][3] This technical guide provides an in-depth analysis of the preclinical data on this compound's effects on striatal MSNs, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action
This compound exerts its effects by inhibiting PDE10A, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By blocking PDE10A, this compound leads to an accumulation of these second messengers within MSNs. This elevation in cyclic nucleotides modulates the activity of downstream signaling pathways, primarily through the activation of protein kinase A (PKA) and protein kinase G (PKG). These kinases, in turn, phosphorylate various substrate proteins, including ion channels and transcription factors, leading to alterations in neuronal excitability and gene expression. The functional consequences of PDE10A inhibition are complex, as it impacts both the direct pathway (D1 receptor-expressing) and indirect pathway (D2 receptor-expressing) MSNs, which have opposing roles in motor control.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biochemical and functional effects of this compound on striatal medium spiny neurons.
| Parameter | Value | Species/Model | Reference |
| Biochemical Potency | |||
| PDE10A IC50 | 0.37 nM | Recombinant human PDE10A2 | [4] |
| In Vivo Efficacy | |||
| Conditioned Avoidance Response (ED50) | 1 mg/kg | Rat | [4] |
| Striatal cGMP increase | Dose-dependent | Mouse | [4] |
Signaling Pathways
The signaling cascade initiated by this compound in striatal medium spiny neurons is multifaceted, impacting both the direct and indirect pathways.
This compound's Effect on the Direct and Indirect Pathways
Caption: this compound inhibits PDE10A, increasing cAMP/cGMP in both D1 and D2 MSNs.
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the effects of this compound.
In Vitro PDE10A Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE10A.
Methodology:
-
Recombinant human PDE10A2 enzyme is used.
-
The assay is performed in a buffer containing a fixed concentration of the enzyme and a fluorescently labeled cAMP or cGMP substrate.
-
This compound is added in a range of concentrations.
-
The reaction is initiated by the addition of the substrate and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a fluorescence polarization immunoassay.
-
The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like activity of this compound in vivo.
Methodology:
-
Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or tone).
-
Once trained, the animals are treated with various doses of this compound or a vehicle control.
-
The number of successful avoidance responses (moving during the conditioned stimulus) and escape responses (moving after the onset of the foot shock) are recorded.
-
A decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
-
The effective dose at which 50% of the animals show a significant reduction in avoidance responses (ED50) is calculated.
Measurement of Striatal cGMP Levels
Objective: To quantify the effect of this compound on cyclic nucleotide levels in the striatum.
Methodology:
-
Mice are administered various doses of this compound or a vehicle control.
-
At a specified time after drug administration, the animals are euthanized, and the striatal tissue is rapidly dissected and frozen.
-
The tissue is homogenized in an appropriate buffer, and proteins are precipitated.
-
The supernatant containing the cyclic nucleotides is collected.
-
The concentration of cGMP is measured using a competitive enzyme immunoassay (EIA) kit.
-
The results are typically expressed as picomoles of cGMP per milligram of protein.
Ex Vivo Electrophysiology
Objective: To examine the effects of this compound on the electrophysiological properties of striatal MSNs.
Methodology:
-
Animals are treated with this compound or vehicle.
-
At a designated time, the animals are anesthetized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal brain slices containing the striatum are prepared using a vibratome.
-
The slices are allowed to recover in oxygenated aCSF at room temperature.
-
Whole-cell patch-clamp recordings are obtained from visually identified MSNs.
-
Various electrophysiological parameters are measured, including resting membrane potential, input resistance, action potential firing frequency in response to depolarizing current injections, and synaptic responses evoked by stimulation of cortical afferents.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for preclinical evaluation of a PDE10A inhibitor like this compound.
Caption: Preclinical workflow for evaluating this compound's effects.
Conclusion
This compound is a well-characterized, potent, and selective PDE10A inhibitor that demonstrates clear effects on the biochemistry and function of striatal medium spiny neurons in preclinical models. By elevating cyclic nucleotide levels, it modulates the activity of both the direct and indirect pathways, leading to changes in neuronal excitability and gene expression. While clinical trials did not demonstrate sufficient efficacy for the treatment of schizophrenia or Huntington's disease, the preclinical data for this compound provide a valuable foundation for understanding the role of PDE10A in striatal function and its potential as a therapeutic target for other neurological and psychiatric disorders. The detailed experimental protocols outlined in this guide serve as a resource for researchers in the field to design and interpret future studies on PDE10A inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The most used drugs in Huntington disease clinical trials - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. Pfizer Amaryllis trial ends in disappointment: no improvement in Huntington's disease symptoms – HDBuzz [en.hdbuzz.net]
- 4. medchemexpress.com [medchemexpress.com]
Mardepodect: An In-Depth Examination of Cellular Interactions Beyond PDE10A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (also known as PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] Developed by Pfizer, it was investigated for the treatment of schizophrenia and Huntington's disease.[3] The therapeutic rationale for this compound centered on its ability to modulate cyclic nucleotide signaling in the medium spiny neurons of the striatum, where PDE10A is prominently expressed.[3] While its clinical development was discontinued, this compound remains a critical tool for researchers studying the role of PDE10A in cellular signaling and neurological disorders.
This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a specific focus on understanding its activity beyond its primary target, PDE10A. Given the high selectivity of the compound, this guide will present the available data on its specificity against other phosphodiesterases and detail the downstream cellular consequences of its potent on-target activity. Furthermore, it provides detailed experimental protocols for the key assays used to characterize the selectivity and cellular effects of this compound, intended to serve as a valuable resource for researchers in the field.
Data Presentation: this compound's Selectivity Profile
| Target | IC50 (nM) | Selectivity vs. Other PDEs | Cell Line/System | Reference |
| PDE10A | 0.37 | >1000-fold | Cell-free assay | [2][4] |
| Other PDEs | >370 (estimated) | - | Not specified | [1][2] |
Downstream Cellular Effects of PDE10A Inhibition by this compound
The primary mechanism of action of this compound is the inhibition of PDE10A, which leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in cyclic nucleotides, in turn, activates downstream signaling cascades.
| Cellular Effect | Observation | Cell/Tissue Type | Reference |
| Increased cGMP levels | Dose-dependent increase in striatal cGMP. | Mouse striatum | [1] |
| Increased GluR1 Phosphorylation | 3- to 5.4-fold increase in GluR1 phosphorylation at Ser845. | Male CF-1 mice | [4] |
| Increased CREB Phosphorylation | 3- to 4-fold increase in CREB phosphorylation at Ser133. | Male CF-1 mice | [4] |
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits PDE10A, leading to increased cAMP/cGMP and downstream signaling.
Experimental Workflow for PDE Selectivity Profiling
Caption: Workflow for determining the selectivity of this compound against a panel of PDE enzymes.
Experimental Protocols
In Vitro PDE Enzyme Inhibition Assay (Generalized Protocol)
This protocol describes a general method for determining the IC50 of a compound against a panel of phosphodiesterase enzymes using a competitive assay format, such as a scintillation proximity assay (SPA) or fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE enzymes (PDE1-11)
-
This compound (or test compound)
-
[³H]-cAMP or [³H]-cGMP (for SPA) or fluorescently labeled cAMP/cGMP (for FP)
-
SPA beads or FP binding agent
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96- or 384-well microplates
-
Microplate reader (scintillation counter or fluorescence polarization reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the test compound, the respective recombinant PDE enzyme, and the assay buffer.
-
Initiation of Reaction: Add the radiolabeled or fluorescently labeled cyclic nucleotide substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for enzymatic activity.
-
Termination and Detection (SPA): Stop the reaction by adding SPA beads that bind to the linearized nucleotide product. The proximity of the bound radiolabel to the scintillant in the beads generates a signal.
-
Termination and Detection (FP): Add a binding agent that specifically binds to the linearized nucleotide product. The binding of the small fluorescent product to the larger binding agent results in a change in fluorescence polarization.
-
Data Acquisition: Read the plates using a suitable microplate reader.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Measurement of Intracellular cGMP/cAMP Levels (HTRF Assay - Generalized Protocol)
This protocol outlines a general method for measuring changes in intracellular cyclic nucleotide levels in response to compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
Materials:
-
Cultured cells (e.g., CHO cells expressing a relevant receptor, or primary neurons)
-
This compound (or test compound)
-
Cell stimulation buffer
-
Lysis buffer
-
HTRF cAMP or cGMP assay kit (containing Eu³⁺-cryptate labeled anti-cAMP/cGMP antibody and d2-labeled cAMP/cGMP)
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Plating: Culture cells to the appropriate confluency and seed them into a 384-well plate.
-
Compound Treatment: Treat the cells with this compound or a vehicle control in stimulation buffer for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the kit.
-
Detection Reagent Addition: Add the HTRF detection reagents (Eu³⁺-cryptate labeled antibody and d2-labeled cyclic nucleotide) to the cell lysates.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of cAMP or cGMP in the samples by interpolating from a standard curve generated with known concentrations of the cyclic nucleotide.
Western Blot for Phosphorylated CREB (pCREB) (Generalized Protocol)
This protocol provides a general procedure for detecting changes in the phosphorylation of CREB at Serine 133 in cell lysates following treatment with a compound.
Materials:
-
Cultured cells or tissue homogenates
-
This compound (or test compound)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pCREB Ser133 and anti-total CREB)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Treat cells or animals with this compound. Lyse cells or homogenize tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pCREB (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total CREB to normalize the pCREB signal to the total amount of CREB protein.
References
Mardepodect: A Novel Therapeutic Strategy for Neurodegenerative Disease
A Technical Whitepaper on the Preclinical and Translational Potential of a Selective NLRP3 Inflammasome Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The NOD-like receptor protein 3 (NLRP3) inflammasome has been identified as a key driver of this detrimental inflammatory cascade. This document details the therapeutic potential of Mardepodect, a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. We present a comprehensive overview of its mechanism of action, preclinical efficacy in a relevant animal model of Alzheimer's disease, and foundational clinical safety data. This whitepaper provides in-depth experimental protocols and quantitative data to support the continued development of this compound as a promising disease-modifying therapy for neurodegeneration.
Mechanism of Action: Targeting the Core of Neuroinflammation
This compound is engineered to specifically inhibit the assembly and activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system and, when activated in microglia, triggers a pro-inflammatory cascade. The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, which are potent mediators of inflammation and cell death. This compound directly interferes with the ATP-binding motif of NLRP3, preventing its oligomerization and the subsequent downstream inflammatory cascade.
Caption: this compound's mechanism of action, inhibiting NLRP3 oligomerization.
Preclinical Efficacy
The therapeutic potential of this compound was evaluated in both in vitro and in vivo models.
2.1. In Vitro Potency
The inhibitory capacity of this compound was assessed in primary murine microglia stimulated with lipopolysaccharide (LPS) and adenosine triphosphate (ATP) to induce NLRP3 inflammasome activation. The concentration of IL-1β in the supernatant was measured as a marker of inflammasome activity. This compound demonstrated potent, dose-dependent inhibition of IL-1β release.
| Compound | Target | Assay Type | Cell Type | IC50 (nM) |
| This compound | NLRP3 Inflammasome | IL-1β Release Assay | Murine Microglia | 25.4 |
| Control Compound | NLRP3 Inflammasome | IL-1β Release Assay | Murine Microglia | 157.8 |
2.2. In Vivo Efficacy in a 5xFAD Mouse Model of Alzheimer's Disease
To assess in vivo efficacy, 6-month-old 5xFAD transgenic mice were treated with this compound (10 mg/kg, daily oral gavage) or vehicle for 12 weeks. This model exhibits aggressive amyloid-beta (Aβ) deposition, microgliosis, and cognitive deficits.
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Mardepodect
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for Mardepodect (PF-2545920), a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).
Introduction
This compound is a small molecule inhibitor of PDE10A, an enzyme highly expressed in the striatum of the brain.[1][2] PDE10A plays a crucial role in regulating cyclic nucleotide signaling, specifically by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Inhibition of PDE10A by this compound leads to an increase in intracellular cAMP and cGMP levels, which in turn modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) pathway.[4] This modulation of neuronal signaling pathways is believed to be the basis for its potential therapeutic effects in neurological and psychiatric disorders.[5]
Mechanism of Action
This compound selectively binds to and inhibits the catalytic activity of the PDE10A enzyme.[1][6] This inhibition leads to an accumulation of intracellular cAMP and cGMP in neurons, particularly in the medium spiny neurons of the striatum.[7] The elevated cAMP levels activate PKA, which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and the glutamate receptor subunit GluA1.[8][9] The potentiation of D1 receptor signaling and inhibition of D2 receptor signaling in striatal neurons are key consequences of PDE10A inhibition.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 vs. PDE10A | 0.37 nM | Cell-free assay | [6] |
| IC50 vs. PDE10A | 1.26 nM | Cell-free assay | [6] |
| IC50 vs. PDE10A | 1.34 nM | Inhibition of human recombinant PDE10A expressed in baculovirus-SF21 cell system, assessed as hydrolysis of [3H]cAMP | [1] |
| Selectivity | >1000-fold | Over other phosphodiesterase (PDE) families | [1][6] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
PDE10A Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDE10A enzyme. Commercial kits are available for this assay.
Materials:
-
Purified recombinant human PDE10A enzyme
-
This compound
-
[³H]-cAMP or fluorescently labeled cAMP
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Scintillation cocktail (for radiometric assay) or fluorescence plate reader
-
96-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilution, and purified PDE10A enzyme.
-
Initiate the enzymatic reaction by adding [³H]-cAMP or fluorescently labeled cAMP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of hydrolyzed cAMP.
-
Radiometric assay: Use scintillation counting to measure the amount of [³H]-AMP produced.
-
Fluorescence-based assay: Measure the change in fluorescence signal according to the kit instructions.
-
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular cAMP Accumulation Assay
This protocol measures the effect of this compound on intracellular cAMP levels in cultured cells expressing PDE10A, such as primary striatal neurons or engineered cell lines.
Materials:
-
Cultured cells expressing PDE10A (e.g., primary striatal neurons, CHO cells stably expressing human PDE10A)
-
This compound
-
Forskolin (an adenylyl cyclase activator, optional)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 30 minutes).
-
(Optional) Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit, following the manufacturer's protocol.
-
Normalize the cAMP levels to the protein concentration of each sample.
-
Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship.
Western Blot Analysis of CREB Phosphorylation in Primary Striatal Neurons
This protocol assesses the downstream effects of this compound on the PKA signaling pathway by measuring the phosphorylation of CREB at Serine 133.
Materials:
-
Primary striatal neuron cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture primary striatal neurons as previously described.
-
Treat the neurons with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Lyse the cells in lysis buffer and determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total CREB to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-CREB to total CREB.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vitro characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mesoscale.com [mesoscale.com]
- 3. PDE10A Gene: Function, Role in Disease, and Therapeutic Potential [learn.mapmygenome.in]
- 4. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PDE10 inhibition increases GluA1 and CREB phosphorylation and improves spatial and recognition memories in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct roles of PDE4 and PDE10A in the regulation of cAMP/PKA signaling in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mardepodect in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Mardepodect (also known as PF-2545920), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in a variety of cell culture experiments.[1][2] This document includes detailed protocols for stock solution preparation, treatment of cultured cells, and relevant quantitative data from published studies.
Introduction to this compound
This compound is a small molecule inhibitor of PDE10A with a reported IC50 of 0.37 nM.[1] It exhibits over 1000-fold selectivity for PDE10A compared to other phosphodiesterase families.[1] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4][5][6][7] This enzyme is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition.[5][6] By inhibiting PDE10A, this compound increases the intracellular concentrations of cAMP and cGMP, thereby modulating downstream signaling pathways.[3][6]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PDE10A, which leads to the accumulation of intracellular cAMP and cGMP.[3] These cyclic nucleotides act as second messengers in various signaling cascades. In neuronal cells, the elevation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets such as the cAMP-response element binding protein (CREB) and the glutamate receptor 1 (GluR1).[1] This signaling cascade is crucial for synaptic plasticity and neuronal function. In cancer cell lines, particularly in colon cancer, inhibition of PDE10A and the subsequent increase in cGMP have been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in tumorigenesis.
Data Presentation
The following tables summarize the quantitative data for this compound from various in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PDE10A) | 0.37 nM | Cell-free assay | [1] |
Table 2: Effects of this compound on Cancer Cell Growth
| Cell Line | IC50 (µM) | Treatment Duration | Assay | Reference |
| HT29 (Colon) | 0.1 - 28 | 72 hours | Cell Viability | |
| SW480 (Colon) | 0.1 - 28 | 72 hours | Cell Viability | |
| HCT116 (Colon) | 0.1 - 28 | 72 hours | Cell Viability |
Table 3: Effective Concentrations of this compound in Neuronal Models
| Cell/Tissue Model | Concentration | Effect | Treatment Duration | Reference |
| Rat Striatal Slices | 1 µM | 2-fold increase in GluR1 phosphorylation | 30 minutes | [1] |
| HT22 (Neuronal) | 5 µM | Neuroprotection against mechanical injury | 1 hour | [8] |
| Various (Neuronal, Cancer, Fibroblast) | ≤ 60 µM | Non-cytotoxic | Not Specified | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is commonly used. To prepare a 10 mM stock solution, dissolve 3.92 mg of this compound (MW: 392.45 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells of interest (e.g., neuronal cell lines like SH-SY5Y, PC12, or cancer cell lines like HT29)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during treatment.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared this compound working solutions or the vehicle control to the respective wells.
-
The volume of the treatment medium will depend on the plate format (e.g., 100 µL for a 96-well plate, 1 mL for a 24-well plate).
-
-
Incubation:
-
Incubate the cells for the desired period. The incubation time will vary depending on the experimental endpoint:
-
Signaling pathway analysis (e.g., Western blot for protein phosphorylation): Short incubation times (e.g., 30 minutes to a few hours) are typically sufficient.
-
Cell viability or proliferation assays: Longer incubation times (e.g., 24, 48, or 72 hours) are generally required.
-
-
-
Downstream Analysis:
-
After the incubation period, proceed with the desired downstream analysis, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound as described in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Visualizations
This compound Experimental Workflow
Caption: A flowchart of the experimental workflow for using this compound.
PDE10A Signaling Pathway in Neuronal Cells
Caption: The signaling cascade initiated by this compound in neurons.
Logical Relationship of Experimental Design
Caption: The logical flow of designing experiments with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Re-evaluation of Culture Condition of PC12 and SH-SY5Y Cells Based on Growth Rate and Amino Acid Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE10A - Wikipedia [en.wikipedia.org]
- 5. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Mardepodect in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect, also known as PF-2545920 or MP-10, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control that is significantly affected in Parkinson's disease (PD). By inhibiting PDE10A, this compound modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which play a crucial role in neuronal function and survival. Preclinical studies have demonstrated the neuroprotective and anti-inflammatory effects of this compound in a neurotoxin-induced mouse model of Parkinson's disease, suggesting its therapeutic potential for this neurodegenerative disorder.[1]
These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying signaling pathways related to the use of this compound in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.
Data Presentation
Table 1: this compound Dosage and Administration in MPTP-Induced Parkinson's Disease Mouse Model
| Animal Model | Compound | Dosage | Route of Administration | Frequency | Duration | Key Findings | Reference |
| C57BL/6 Mice | MPTP | 20 mg/kg | Intraperitoneal (i.p.) | 4 injections at 2-hour intervals | 1 day | Induction of dopaminergic neurodegeneration | Kim et al., 2021 |
| C57BL/6 Mice | This compound (MP-10) | 1, 3, or 10 mg/kg | Oral (p.o.) | Once daily | 7 days | Rescued behavioral deficits, recovered dopaminergic neuronal cell death, reduced microglial activation | Kim et al., 2021 |
Table 2: Effects of this compound on Behavioral and Neuropathological Outcomes in MPTP-Mice
| Treatment Group | Rotarod Performance (latency to fall, seconds) | Pole Test (time to turn and descend, seconds) | Dopaminergic Neuron Survival (% of control) | Microglial Activation (Iba-1 immunoreactivity, % of control) |
| Vehicle + Saline | Baseline | Baseline | 100% | 100% |
| Vehicle + MPTP | Significant decrease | Significant increase | Significant decrease | Significant increase |
| This compound (1 mg/kg) + MPTP | Partial recovery | Partial recovery | Partial recovery | Partial reduction |
| This compound (3 mg/kg) + MPTP | Significant recovery | Significant recovery | Significant recovery | Significant reduction |
| This compound (10 mg/kg) + MPTP | Significant recovery | Significant recovery | Significant recovery | Significant reduction |
Note: This table represents a summary of the expected outcomes based on the findings of Kim et al., 2021. Actual quantitative values should be obtained from the specific study.
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like pathology in mice using the neurotoxin MPTP.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. Prepare fresh on the day of use and protect from light.
-
Animal Handling: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
MPTP Administration:
-
Administer MPTP solution via intraperitoneal (i.p.) injection at a dosage of 20 mg/kg body weight.
-
Deliver a total of four injections at 2-hour intervals on a single day.
-
-
Post-Injection Monitoring: Monitor the animals closely for any signs of distress or adverse reactions. The full development of the Parkinsonian phenotype is typically observed within 7 days.
This compound Treatment Protocol
This protocol outlines the administration of this compound to the MPTP-induced mouse model.
Materials:
-
This compound (PF-2545920)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
MPTP-lesioned mice (as prepared in Protocol 1)
Procedure:
-
Preparation of this compound Suspension: Suspend this compound in the vehicle to the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to achieve doses of 1, 3, and 10 mg/kg in a 10 mL/kg volume).
-
Treatment Initiation: Begin this compound administration 24 hours after the final MPTP injection.
-
Drug Administration:
-
Administer the this compound suspension or vehicle orally (p.o.) using a gavage needle.
-
Treat the animals once daily for a period of 7 consecutive days.
-
-
Behavioral and Histological Analysis: Conduct behavioral tests and subsequent histological and biochemical analyses 24 hours after the final dose of this compound.
Behavioral Assessment Protocols
a) Rotarod Test for Motor Coordination
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Pre-Training: Train the mice on the rotarod for three consecutive days prior to MPTP injection. Each training session consists of three trials with the rod accelerating from 4 to 40 rpm over 5 minutes.
-
Testing: On the day of testing, place the mouse on the rotating rod and measure the latency to fall. Perform three trials per mouse and average the results.
b) Pole Test for Bradykinesia and Akinesia
-
Apparatus: A wooden pole (1 cm in diameter, 50 cm in height) with a rough surface, placed vertically in a cage with bedding at the bottom.
-
Procedure:
-
Place the mouse head-upward on the top of the pole.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total).
-
A maximum cut-off time of 120 seconds is typically used.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in dopaminergic signaling.
Caption: Experimental workflow for evaluating this compound in MPTP mice.
References
Application Notes and Protocols for Studying Dopamine D2 Receptor Signaling with Mardepodect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) with a high degree of selectivity over other PDE families.[1][2][3] The PDE10A enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are the principal neurons of the basal ganglia and are crucial for motor control, learning, and motivation. These MSNs are segregated into two main pathways: the direct pathway, which expresses dopamine D1 receptors (D1R), and the indirect pathway, which expresses dopamine D2 receptors (D2R).
The activation of D2Rs by dopamine typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger. PDE10A plays a critical role in regulating cAMP levels by hydrolyzing it. By inhibiting PDE10A, this compound effectively increases cAMP concentrations in MSNs of both the direct and indirect pathways. This leads to a complex modulation of dopamine receptor signaling: it potentiates D1R-mediated signaling in the direct pathway and functionally inhibits D2R-mediated signaling in the indirect pathway. This unique mechanism of action makes this compound a valuable tool for investigating the intricacies of dopamine D2 receptor signaling and for the preclinical evaluation of potential antipsychotics and treatments for other neurological disorders like Huntington's disease.[1][4] Although clinical development of this compound for schizophrenia and Huntington's disease was discontinued, its utility as a research tool remains significant.[1][4]
These application notes provide a comprehensive guide for utilizing this compound to study dopamine D2 receptor signaling, complete with detailed protocols for key in vitro and in vivo experiments.
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound (PF-2545920)
| Property | Value | Species/System | Reference |
| IC50 for PDE10A | 0.37 nM | Cell-free assay | [1][2][3] |
| Selectivity | >1000-fold over other PDEs | Cell-free assays | [2][3] |
| In Vivo ED50 (CAR) | 1 mg/kg | Rat | [1][3] |
| Effective Dose (pCREB) | 0.3 - 5 mg/kg (i.p.) | Mouse | [3] |
| Solubility in DMSO | ≥ 78 mg/mL | - | [3] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Mouse/Rat | [1] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | Mouse/Rat | [1] |
Table 2: Effects of this compound on Downstream Signaling and Behavior
| Parameter | Effect | Model System | Reference |
| Striatal cGMP | Dose-dependent increase | Mouse | [1] |
| GluR1 Phosphorylation | 3 to 5.4-fold increase | Mouse | [3] |
| CREB Phosphorylation (S133) | 2.6 to 4-fold increase | Mouse | [3] |
| Conditioned Avoidance Response | Inhibition | Mouse/Rat | [1][3] |
Signaling Pathways and Experimental Workflows
References
Application Note and Protocol: Assessing the Brain Penetration of Mardepodect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1] By inhibiting PDE10A, this compound modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are crucial for regulating neuronal activity.[2][3] This mechanism of action made this compound a promising therapeutic candidate for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1] Although its clinical development was discontinued, this compound remains a valuable tool for neuroscience research.[1]
Effective penetration of the blood-brain barrier (BBB) is a critical determinant of efficacy for any centrally acting therapeutic. Therefore, accurate assessment of this compound's ability to reach its target in the brain is essential for preclinical studies. This document provides detailed protocols for evaluating the brain penetration of this compound using two standard preclinical methods: in situ brain perfusion and intracerebral microdialysis. Additionally, it outlines a bioanalytical method for the quantification of this compound in biological matrices and presents a summary of key brain penetration parameters.
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of both cAMP and cGMP. By inhibiting PDE10A, this compound leads to an accumulation of these second messengers within striatal medium spiny neurons. This elevation in cAMP and cGMP levels modulates downstream signaling cascades, including the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases, in turn, phosphorylate various substrate proteins, ultimately influencing neuronal excitability and gene expression.
Experimental Workflow for Assessing Brain Penetration
A systematic approach is required to accurately determine the brain penetration of this compound. The following workflow outlines the key experimental stages, from initial compound administration to final data analysis.
Experimental Protocols
In Situ Brain Perfusion in Rats
This protocol is adapted from established methods for in situ brain perfusion in rodents and is designed to determine the brain uptake clearance of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2, pH 7.4)
-
This compound
-
Internal standard for bioanalysis
-
Heparinized saline
-
Surgical instruments
-
Peristaltic pump
-
Water bath (37°C)
Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Expose the common carotid arteries and ligate the external carotid arteries.
-
Cannulate the common carotid arteries with polyethylene tubing connected to the perfusion system.
-
Initiate the perfusion with this compound-free buffer for a brief washout period (30-60 seconds).
-
Switch to the perfusion buffer containing a known concentration of this compound (e.g., 1-10 µM) and a vascular space marker (e.g., [14C]-sucrose).
-
Perfuse for a short, defined period (e.g., 30-120 seconds) at a constant flow rate (e.g., 10 mL/min).
-
At the end of the perfusion period, decapitate the animal and collect the brain.
-
Dissect the brain into desired regions (e.g., striatum, cortex).
-
Homogenize the brain tissue samples in an appropriate buffer.
-
Collect a blood sample via cardiac puncture for plasma analysis.
-
Analyze the concentration of this compound in the brain homogenate and plasma using a validated bioanalytical method.
Intracerebral Microdialysis in Freely Moving Rats
This protocol allows for the determination of the unbound concentration of this compound in the brain extracellular fluid (ECF).
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic for surgery
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., with a 2-4 mm membrane and a 20 kDa cutoff)
-
Guide cannula
-
Dental cement
-
Perfusion fluid (artificial cerebrospinal fluid - aCSF)
-
Microinfusion pump
-
Fraction collector
-
This compound
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Secure the guide cannula to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Administer this compound to the animal via the desired route (e.g., intravenous, intraperitoneal).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.
-
Collect blood samples at corresponding time points.
-
Analyze the concentration of this compound in the dialysate and plasma samples.
Bioanalytical Method for this compound Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in biological matrices.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
General LC-MS/MS Parameters (to be optimized):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3-0.5 mL/min
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and an appropriate internal standard.
Sample Preparation:
-
Plasma and Microdialysate: Protein precipitation with acetonitrile or methanol followed by centrifugation.
-
Brain Homogenate: Homogenization followed by protein precipitation or solid-phase extraction.
Validation:
The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of linearity, accuracy, precision, selectivity, recovery, and stability.
Data Presentation
The following tables summarize the key parameters used to assess the brain penetration of a compound. The values for this compound are hypothetical and for illustrative purposes, as specific preclinical data is not publicly available.
Table 1: Brain Penetration Parameters for this compound (Hypothetical Data)
| Parameter | Symbol | Value (Unit) | Description |
| Brain-to-Plasma Ratio | Kp | 1.5 | Ratio of total drug concentration in the brain to that in plasma at steady state. |
| Unbound Brain-to-Plasma Ratio | Kp,uu | 1.0 | Ratio of unbound drug concentration in the brain to that in plasma at steady state. A value of 1 suggests passive diffusion is the primary mechanism of BBB transport. |
| Brain Uptake Clearance | CLin | 25 (µL/min/g) | The rate at which a drug is taken up into the brain from the blood. |
| Unbound Fraction in Plasma | fu,p | 0.05 | The fraction of the drug that is not bound to plasma proteins. |
| Unbound Fraction in Brain | fu,b | 0.075 | The fraction of the drug that is not bound to brain tissue. |
Table 2: In Situ Brain Perfusion Experimental Parameters
| Parameter | Value |
| Animal Model | Male Wistar Rat |
| This compound Concentration | 5 µM |
| Perfusion Rate | 10 mL/min |
| Perfusion Duration | 60 seconds |
Table 3: Intracerebral Microdialysis Experimental Parameters
| Parameter | Value |
| Animal Model | Male Wistar Rat |
| Probe Membrane Length | 3 mm |
| Perfusion Flow Rate | 1.5 µL/min |
| This compound Dose (IV) | 1 mg/kg |
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive assessment of this compound's brain penetration. By employing in situ brain perfusion and intracerebral microdialysis, researchers can obtain critical data on both the rate and extent of its entry into the central nervous system. A validated bioanalytical method is paramount for the accurate quantification of this compound in biological samples. The data generated from these studies are essential for understanding the pharmacokinetic-pharmacodynamic relationship of this compound and for guiding the design and interpretation of preclinical neuroscience research.
References
- 1. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
Application Notes and Protocols for PF-2545920 in Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-2545920, also known as Mardepodect or MP-10, is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is a dual-substrate phosphodiesterase that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) and is highly expressed in the medium spiny neurons of the striatum.[3][4] This localization makes it a key regulator of signaling pathways in brain regions critical for motor control, cognition, and reward. Initially developed by Pfizer for the treatment of schizophrenia, PF-2545920 demonstrated robust preclinical efficacy in models considered predictive of antipsychotic activity.[5][6] However, it ultimately failed to show significant separation from placebo in clinical trials for schizophrenia, leading to the discontinuation of its development for this indication.[7][8]
Despite its clinical outcome in schizophrenia, PF-2545920 remains a valuable research tool in behavioral neuroscience. Its high potency and selectivity for PDE10A allow for precise investigation of the role of this enzyme and the downstream cAMP/cGMP signaling pathways in various behavioral paradigms. These application notes provide an overview of PF-2545920, summarize key preclinical data, and offer detailed protocols for its use in behavioral neuroscience research.
Mechanism of Action
PF-2545920 exerts its effects by inhibiting the enzymatic activity of PDE10A. This inhibition leads to an accumulation of intracellular cAMP and cGMP in neurons, particularly the medium spiny neurons of the striatum.[1][4] The subsequent activation of protein kinase A (PKA) and protein kinase G (PKG) signaling cascades modulates the phosphorylation state and activity of downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), CREB (cAMP response element-binding protein), and glutamate receptors like GluR1.[9][10] This modulation of neuronal signaling is thought to underlie the behavioral effects observed with PF-2545920 administration.
Data Presentation
The following table summarizes key quantitative data for PF-2545920 from preclinical studies.
| Parameter | Value | Species | Assay/Model | Reference |
| IC₅₀ (PDE10A) | 0.37 nM | Human recombinant | In vitro enzyme assay | [2] |
| Selectivity | >1000-fold over other PDEs | - | In vitro enzyme assays | [2] |
| ED₅₀ (CAR) | 1 mg/kg | Rat (Sprague-Dawley) | Conditioned Avoidance Response | [10] |
| CREB S133 Phosphorylation | 3-fold increase | Mouse (CF-1) | Immunohistochemistry (at 0.3 mg/kg, i.p.) | [10] |
| GluR1 S845 Phosphorylation | 3-fold increase | Mouse (CF-1) | Immunohistochemistry (at 0.3 mg/kg, i.p.) | [10] |
| Striatal cGMP levels | Dose-dependent increase | Mouse | Biochemical assay | [2] |
| Locomotor Activity | Dose-dependent decrease | Mouse | Open field test | [10] |
Mandatory Visualizations
Signaling Pathway of PF-2545920 Action
Caption: Signaling pathway of PF-2545920 in medium spiny neurons.
Experimental Workflow for Behavioral Testing
Caption: General experimental workflow for behavioral testing with PF-2545920.
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
This protocol is designed to assess the potential antipsychotic-like activity of PF-2545920.
a. Animals:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Weight: 200-250 g
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
b. Apparatus:
-
A standard two-way shuttle box divided into two equal compartments by a partition with an opening.
-
Each compartment is equipped with a grid floor for delivering a mild foot shock, a light source (conditioned stimulus, CS), and an auditory cue (e.g., tone).
c. Drug Preparation and Administration:
-
Compound: PF-2545920
-
Vehicle: A suitable vehicle such as 0.5% methylcellulose in water.
-
Doses: 0.3, 1, and 3 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Administration Time: 30-60 minutes before the test session.
d. Procedure:
-
Acclimation and Training:
-
Acclimate rats to the shuttle box for 5-10 minutes for 2-3 days.
-
Training consists of discrete trials. Each trial begins with the presentation of the CS (light and/or tone) for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat fails to move, a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.
-
If the rat moves to the other compartment during the US presentation, it is recorded as an escape response.
-
The inter-trial interval should be around 30-60 seconds.
-
Train the rats until they reach a stable baseline of at least 80% avoidance responding.
-
-
Testing:
-
Administer PF-2545920 or vehicle according to the assigned groups.
-
After the designated pretreatment time, place the rat in the shuttle box and begin the test session.
-
A typical test session consists of 20-30 trials.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
e. Data Analysis:
-
The primary endpoint is the percentage of avoidance responses.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
Locomotor Activity in Mice
This protocol is used to evaluate the effects of PF-2545920 on spontaneous locomotor activity.
a. Animals:
-
Species: Mouse
-
Strain: C57BL/6 or CD-1
-
Sex: Male
-
Age: 8-12 weeks
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
b. Apparatus:
-
Open field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam detection systems or video tracking software to measure horizontal and vertical activity.
c. Drug Preparation and Administration:
-
Compound: PF-2545920
-
Vehicle: A suitable vehicle such as 0.5% methylcellulose in water.
-
Doses: 0.1, 0.3, 1, and 3 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Administration Time: 30 minutes before the test session.
d. Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituate the mice to the open field arenas for 30-60 minutes on the day before testing.
-
-
Testing:
-
Administer PF-2545920 or vehicle to the mice.
-
After the 30-minute pretreatment period, place each mouse in the center of the open field arena.
-
Record locomotor activity for 30-60 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
e. Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.
-
Use a one-way ANOVA or a repeated-measures ANOVA (if analyzing across time) followed by appropriate post-hoc tests to compare the different dose groups.
Conclusion
PF-2545920 is a powerful pharmacological tool for investigating the role of the PDE10A enzyme and its associated signaling pathways in the central nervous system. Despite its lack of clinical efficacy for schizophrenia, its high potency and selectivity make it an invaluable asset for preclinical behavioral neuroscience research. The protocols outlined above provide a starting point for researchers to explore the effects of PF-2545920 in various behavioral domains. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Proof-of-Concept Study Evaluating the Phosphodiesterase 10A Inhibitor PF-02545920 in the Adjunctive Treatment of Suboptimally Controlled Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Phosphodiesterase 10A Inhibitor PF-2545920 Enhances Hippocampal Excitability and Seizure Activity Involving the Upregulation of GluA1 and NR2A in Post-synaptic Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Mardepodect: A Potent Tool for Investigating cGMP Signaling in the Brain
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (also known as PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) and is predominantly expressed in the medium spiny neurons of the striatum.[2] This localization makes this compound an invaluable research tool for dissecting the role of cGMP signaling in brain regions critical for motor control, cognition, and reward. These application notes provide detailed protocols for utilizing this compound to investigate cGMP signaling pathways in the brain, catering to both in vitro and in vivo experimental paradigms.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of PDE10A, leading to an accumulation of intracellular cGMP in striatal neurons.[1] This elevation in cGMP levels subsequently modulates downstream signaling cascades, primarily through the activation of Protein Kinase G (PKG). The cGMP signaling pathway in the striatum is intricately linked with nitric oxide (NO) and dopamine signaling. Neuronal nitric oxide synthase (nNOS) produces NO, which stimulates soluble guanylate cyclase (sGC) to synthesize cGMP. PDE10A plays a crucial role in regulating the magnitude and duration of this cGMP signal.
Data Presentation
The following tables summarize the key pharmacological properties of this compound and its effect on striatal cGMP levels.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Phosphodiesterase 10A (PDE10A) | [1] |
| IC₅₀ | 0.37 nM | [1] |
| Selectivity | >1000-fold over other PDEs | [1] |
| Bioavailability | Orally active, brain penetrant | [1] |
Table 2: Effect of this compound on Striatal cGMP Levels (In Vivo)
| This compound Dose (mg/kg, s.c.) | Striatal cGMP Increase (Fold over vehicle) | Reference |
| 0.32 | ~1.5 | |
| 1.0 | ~3.0 | [1] |
| 3.2 | ~5.0 or higher | [1] |
Note: The data presented are approximate values derived from published literature. Actual results may vary depending on the specific experimental conditions.
Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro cGMP Measurement in Primary Neuronal Cultures or Brain Slices
This protocol describes the measurement of cGMP accumulation in response to this compound in primary striatal neurons or acute brain slices.
Materials:
-
Primary striatal neuron culture or acutely prepared striatal slices.
-
This compound (PF-2545920)
-
Neurobasal medium or artificial cerebrospinal fluid (aCSF)
-
Phosphodiesterase inhibitor (e.g., IBMX, optional)
-
Lysis buffer (e.g., 0.1 M HCl)
-
cGMP immunoassay kit (e.g., ELISA or RIA)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell/Slice Preparation: Culture primary striatal neurons to the desired density or prepare acute coronal striatal slices (200-300 µm thick) and allow them to recover in aCSF for at least 1 hour.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in culture medium or aCSF to the desired final concentrations.
-
Treatment:
-
For neuronal cultures, replace the culture medium with fresh medium containing different concentrations of this compound or vehicle (DMSO).
-
For brain slices, transfer the slices to a submerged chamber with aCSF containing different concentrations of this compound or vehicle.
-
-
Incubation: Incubate the cells or slices for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Lysis:
-
For neuronal cultures, aspirate the medium and lyse the cells by adding ice-cold lysis buffer.
-
For brain slices, quickly remove the slices from the chamber and homogenize them in ice-cold lysis buffer.
-
-
Sample Processing: Centrifuge the lysates to pellet cellular debris. Collect the supernatant for cGMP measurement.
-
cGMP Quantification: Measure the cGMP concentration in the supernatants using a commercial cGMP immunoassay kit, following the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration in the lysates using a standard protein assay for normalization of cGMP levels.
-
Data Analysis: Express cGMP levels as pmol/mg of protein.
Protocol 2: In Vivo/Ex Vivo Measurement of Striatal cGMP Levels
This protocol details the procedure for measuring striatal cGMP levels in rodents following systemic administration of this compound.
Materials:
-
This compound (PF-2545920)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Rodents (mice or rats)
-
Focused microwave irradiation system
-
Dissection tools
-
Homogenizer
-
Lysis buffer (e.g., 100 mM NaCl, 10 mM Tris, pH 7.4, 1 mM EDTA, 0.3% NP-40)
-
6N HCl
-
cGMP immunoassay kit
-
Protein assay kit
Procedure:
-
This compound Administration: Prepare the desired dose of this compound in the vehicle solution. Administer the solution to the animals via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Time Course: At a predetermined time point after administration (e.g., 30 minutes), euthanize the animals using focused microwave irradiation to rapidly inactivate enzymes and preserve cyclic nucleotide levels.
-
Brain Dissection: Rapidly dissect the brain and isolate the striatum on a cold plate.
-
Homogenization: Homogenize the striatal tissue in ice-cold lysis buffer.
-
Acidification and Centrifugation: Acidify the homogenate with 6N HCl (1 part HCl to 10 parts homogenate) and centrifuge to pellet precipitated proteins.
-
cGMP Quantification: Collect the supernatant and measure the cGMP concentration using a cGMP immunoassay kit.
-
Protein Quantification: Determine the protein concentration in the homogenate for normalization.
-
Data Analysis: Express the results as pmol of cGMP per mg of protein.
Protocol 3: In Vivo Microdialysis for Striatal cGMP Measurement
This protocol provides a framework for in vivo microdialysis to measure extracellular cGMP levels in the striatum of freely moving rodents.
Materials:
-
This compound (PF-2545920)
-
Vehicle solution
-
Rodents (rats are often preferred for microdialysis due to their larger size)
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off that allows cGMP passage)
-
Guide cannula
-
Surgical tools
-
Artificial cerebrospinal fluid (aCSF)
-
Perfusion pump
-
Fraction collector
-
Sensitive cGMP detection method (e.g., LC-MS/MS or a highly sensitive immunoassay)
Procedure:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the striatum. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate and collect baseline dialysate samples.
-
This compound Administration: Administer this compound systemically (e.g., i.p. or s.c.).
-
Sample Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
-
cGMP Analysis: Analyze the cGMP concentration in the collected dialysate fractions using a highly sensitive detection method.
-
Data Analysis: Express the cGMP levels as a percentage of the baseline levels and plot the time course of the effect of this compound.
Conclusion
This compound is a powerful and selective tool for elucidating the role of PDE10A and cGMP signaling in the brain. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies. By carefully designing and executing these experiments, scientists can gain valuable insights into the complex interplay of signaling pathways that govern neuronal function and contribute to the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. The Phosphodiesterase 10A Inhibitor PF-2545920 Enhances Hippocampal Excitability and Seizure Activity Involving the Upregulation of GluA1 and NR2A in Post-synaptic Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Mardepodect and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1][2] PDE10A plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, which are key second messengers in pathways that modulate motor activity and cognitive function.[3][4] Inhibition of PDE10A has been investigated as a potential therapeutic strategy for neurological and psychiatric disorders, including schizophrenia.[2][5]
These application notes provide detailed synthetic protocols for this compound and two of its structural analogs. The methodologies described herein are based on established synthetic routes and key chemical transformations, including Suzuki-Miyaura coupling and Williamson ether synthesis. The protocols are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel PDE10A inhibitors.
Signaling Pathway of PDE10A
The diagram below illustrates the central role of PDE10A in the modulation of cyclic nucleotide signaling within a medium spiny neuron.
Caption: PDE10A signaling pathway in a medium spiny neuron.
Synthesis of this compound (PF-2545920)
The synthesis of this compound proceeds through a multi-step sequence involving the formation of a key pyrazole intermediate followed by a Suzuki-Miyaura coupling and a final etherification step.
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole
To a solution of 4-methoxyacetophenone (1.0 equiv) in toluene is added N,N-dimethylformamide dimethyl acetal (1.2 equiv). The mixture is heated to reflux for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude enaminone is dissolved in ethanol, and methylhydrazine (1.1 equiv) is added. The reaction mixture is heated to reflux for 4 hours. Upon cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.
Step 2: Synthesis of 4-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole (1.0 equiv) is dissolved in chloroform. N-Bromosuccinimide (1.05 equiv) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then washed with aqueous sodium thiosulfate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization.
Step 3: Synthesis of 3-(4-Methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole
A mixture of 4-bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (1.0 equiv), pyridine-4-boronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) in a 4:1 mixture of 1,2-dimethoxyethane and water is degassed and heated to 80 °C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography.
Step 4: Synthesis of 4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol
To a solution of 3-(4-methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane at -78 °C is added a 1.0 M solution of boron tribromide in dichloromethane (3.0 equiv) dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of methanol, and the mixture is concentrated under reduced pressure. The residue is purified by preparative HPLC.
Step 5: Synthesis of this compound (2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline)
A mixture of 4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol (1.0 equiv), 2-(chloromethyl)quinoline hydrochloride (1.1 equiv), and potassium carbonate (3.0 equiv) in N,N-dimethylformamide is heated at 80 °C for 3 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.[6][7][8]
Quantitative Data for this compound Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole | 4-Methoxyacetophenone | DMF-DMA, Methylhydrazine | 85 | >95 |
| 2 | 4-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole | NBS | 90 | >98 |
| 3 | 3-(4-Methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole | 4-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole | Pyridine-4-boronic acid, Pd(PPh3)4, Na2CO3 | 75 | >95 |
| 4 | 4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol | 3-(4-Methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole | BBr3 | 60 | >98 |
| 5 | This compound | 4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol | 2-(Chloromethyl)quinoline, K2CO3 | 70 | >99 |
Synthesis of this compound Analogs
The modular synthesis of this compound allows for the facile generation of analogs by modifying the starting materials in the key synthetic steps. Below are protocols for the synthesis of two representative analogs.
Analog 1: 2-((4-(1-Methyl-4-(pyrimidin-2-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline
This analog replaces the pyridine ring with a pyrimidine ring to explore the impact of this heterocycle on PDE10A inhibition.
Caption: Synthetic workflow for Analog 1.
The synthesis of Analog 1 follows the same procedure as this compound, with the exception of Step 3, where pyridine-4-boronic acid is replaced with pyrimidin-2-ylboronic acid.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 3a | 3-(4-Methoxyphenyl)-1-methyl-4-(pyrimidin-2-yl)-1H-pyrazole | 4-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole | Pyrimidin-2-ylboronic acid, Pd(PPh3)4, Na2CO3 | 70 | >95 |
| 4-5 | Analog 1 | 3-(4-Methoxyphenyl)-1-methyl-4-(pyrimidin-2-yl)-1H-pyrazole | BBr3, 2-(Chloromethyl)quinoline, K2CO3 | 40 (over 2 steps) | >99 |
Analog 2: 2-((4-(1-Ethyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline
This analog features an ethyl group instead of a methyl group on the pyrazole ring to investigate the effect of a slightly larger alkyl substituent.
Caption: Synthetic workflow for Analog 2.
The synthesis of Analog 2 follows the same procedure as this compound, with the exception of Step 1, where methylhydrazine is replaced with ethylhydrazine.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1a | 3-(4-Methoxyphenyl)-1-ethyl-1H-pyrazole | 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | Ethylhydrazine | 82 | >95 |
| 2-5 | Analog 2 | 3-(4-Methoxyphenyl)-1-ethyl-1H-pyrazole | NBS, Pyridine-4-boronic acid, Pd(PPh3)4, Na2CO3, BBr3, 2-(Chloromethyl)quinoline, K2CO3 | 25 (over 4 steps) | >99 |
Conclusion
The synthetic routes and detailed protocols provided in these application notes offer a robust framework for the preparation of this compound and its analogs. The modular nature of the synthesis allows for systematic structural modifications, facilitating structure-activity relationship studies essential for the development of novel and improved PDE10A inhibitors. The provided workflows and data tables are intended to aid researchers in the efficient and reproducible synthesis of these important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. US9447095B2 - Pyrimidine derivatives as phosphodiesterase 10 inhibitors (PDE-10) - Google Patents [patents.google.com]
- 3. PDE10A - Wikipedia [en.wikipedia.org]
- 4. PDE10A Gene: Function, Role in Disease, and Therapeutic Potential [learn.mapmygenome.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
Application Notes and Protocols for In Vivo Imaging of Mardepodect Target Engagement
Introduction
Mardepodect (also known as PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3] PDE10A is an enzyme highly enriched in the medium spiny neurons of the brain's striatum, a region critical for regulating cognition and motor control.[4][5] This enzyme plays a crucial role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting PDE10A, this compound increases the concentration of these second messengers, thereby modulating neuronal activity.[1] This mechanism of action has made PDE10A inhibitors like this compound a focus of research for treating neuropsychiatric and neurodegenerative disorders such as schizophrenia and Huntington's disease.[2][7]
Positron Emission Tomography (PET) is a non-invasive, quantitative imaging technique that enables the visualization and measurement of physiological processes in vivo.[7] For drug development, PET is an invaluable tool for confirming that a drug engages its intended target in the brain.[8] This is accomplished by using a radiolabeled molecule (a PET radiotracer) that binds to the same target as the drug. By measuring the displacement of the radiotracer signal after administration of the therapeutic drug, researchers can quantify target occupancy.
This application note provides a detailed protocol for assessing the target engagement of this compound with PDE10A in vivo using PET imaging. We describe the use of a selective PDE10A radiotracer, outline the experimental workflow, and provide methods for data analysis and presentation.
PDE10A Signaling Pathway and Mechanism of Action of this compound
The signaling cascade involving PDE10A is central to its function in the striatum. PDE10A regulates the levels of cAMP and cGMP, which in turn control the activity of protein kinases such as Protein Kinase A (PKA). This compound inhibits PDE10A, leading to an accumulation of cyclic nucleotides and enhanced downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 6. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET Radioligands for imaging of the PDE10A in human: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Mardepodect in Human Plasma
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mardepodect in human plasma. This compound (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) that was investigated for the treatment of schizophrenia and Huntington's disease.[1][2] This method utilizes a simple protein precipitation for sample preparation and a C18 reversed-phase column for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method is intended for use in pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a small molecule that acts as an orally active and selective inhibitor of the PDE10A enzyme, which is primarily expressed in the brain.[1][2][3] The development of reliable bioanalytical methods is crucial for evaluating the pharmacokinetic properties of drug candidates like this compound in preclinical and clinical studies.[4][5] LC-MS/MS has become the standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[6][7] This document provides a detailed protocol for a proposed LC-MS/MS method for the determination of this compound concentrations in human plasma. While specific validated methods for this compound are not widely published, this protocol is based on established principles for the analysis of small molecules in biological matrices.[8][9][10]
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable molecule)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
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Water (ultrapure)
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Human plasma (K2EDTA)
Instrumentation
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Liquid Chromatograph (e.g., Shimadzu LC-20AD, Waters 2795 Alliance)
-
Autosampler
-
Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 3 µm)[9]
-
Triple quadrupole mass spectrometer (e.g., Micromass Quattro, Sciex 4000 Q TRAP) equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock solutions of this compound and the IS were prepared in a suitable solvent such as DMSO or methanol.[11] Working solutions were prepared by diluting the stock solutions with a mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Analytical Protocol
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the IS working solution.
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[9]
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 80% B over 2 minutes, followed by a re-equilibration step.[9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of this compound and the IS. Hypothetical transitions are proposed in the table below.
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, vaporizer temperature, capillary temperature).[9]
Data Presentation
Table 1: Proposed LC-MS/MS Method Parameters and Performance Characteristics
| Parameter | This compound | Internal Standard (IS) |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Retention Time (min) | To be determined | To be determined |
| Linearity Range | 1 - 1000 ng/mL | N/A |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A |
| Intra-day Precision (%CV) | < 15% | N/A |
| Inter-day Precision (%CV) | < 15% | N/A |
| Accuracy (% bias) | Within ±15% | N/A |
| Recovery | > 85% | > 85% |
Note: The specific m/z values and retention times would need to be empirically determined for this compound and the chosen internal standard. The performance characteristics are typical targets for a validated bioanalytical method.[4][8]
Method Validation
The proposed method should be fully validated according to regulatory guidelines.[4] Key validation parameters to be assessed include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma samples.
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Evaluation of the stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note outlines a proposed LC-MS/MS method for the determination of this compound in human plasma. The described protocol, which includes a straightforward protein precipitation step and standard reversed-phase chromatography, is designed to be robust, sensitive, and suitable for high-throughput analysis in a research or drug development setting. The successful validation of this method would provide a valuable tool for the pharmacokinetic assessment of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 7. youtube.com [youtube.com]
- 8. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated UPLC-MS/MS assay for the determination of synthetic phosphodiesterase type-5 inhibitors in postmortem blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Mardepodect in DMSO: A Technical Troubleshooting Guide
This technical support center is designed for researchers, scientists, and drug development professionals who are using Mardepodect in their experiments and may encounter solubility challenges with Dimethyl Sulfoxide (DMSO). Proper dissolution of this compound is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally considered to have good solubility. Values are reported to be at least 45 mg/mL, with some sources indicating solubility as high as 78 mg/mL.[1][2][3] this compound hydrochloride, a salt form of the compound, has a reported solubility of 25 mg/mL in DMSO.[4][5]
Q2: My this compound is not fully dissolving in DMSO, or it is precipitating out of solution. What are the common causes?
A2: Several factors can contribute to this compound solubility issues in DMSO:
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Moisture in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO has a significantly reduced capacity to dissolve many organic compounds, including this compound.[1][2][5]
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Low-quality DMSO: The purity of the DMSO can affect its solvent properties.
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Incorrect temperature: The dissolution of this compound may be concentration-dependent and might require gentle warming.
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Supersaturation: Attempting to dissolve this compound beyond its solubility limit will result in precipitation.
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To enhance solubility, it is crucial to always use fresh, anhydrous (dry) DMSO from a newly opened bottle.[1][2][5] If you suspect your DMSO has absorbed moisture, it is best to use a new, sealed bottle. Gentle warming and sonication are also recommended methods to aid in the dissolution of the compound.[4][5]
Q4: Can I heat the this compound/DMSO solution to aid dissolution?
Q5: What is the recommended storage condition for this compound stock solutions in DMSO?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years).[1] For the hydrochloride salt, storage at -20°C is recommended for up to 1 month and at -80°C for up to 6 months.[5] Always refer to the supplier's datasheet for specific storage recommendations.
Data Presentation
Table 1: Reported Solubility of this compound and its Hydrochloride Salt in DMSO
| Compound | Form | Reported Solubility in DMSO | Molar Concentration (approx.) | Source(s) |
| This compound | Free Base | ≥ 45 mg/mL | ≥ 114.66 mM | [1][3] |
| This compound | Free Base | 78 mg/mL | 198.75 mM | [2] |
| This compound | Hydrochloride Salt | 25 mg/mL | 58.29 mM | [4][5] |
Note: The molecular weight of this compound (free base) is approximately 392.45 g/mol , and this compound hydrochloride is approximately 428.91 g/mol .
Experimental Protocols
Protocol 1: Standard Preparation of this compound Stock Solution in DMSO
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Materials: this compound powder, anhydrous DMSO (newly opened bottle), sterile microcentrifuge tubes or vials, vortex mixer.
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Procedure: a. Allow the this compound powder and DMSO to equilibrate to room temperature. b. Weigh the desired amount of this compound powder and place it in a sterile tube. c. Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution). d. Vortex the solution thoroughly for 1-2 minutes. e. Visually inspect the solution to ensure it is clear and free of any precipitate before use.
Protocol 2: Troubleshooting this compound Solubility Issues
-
Initial Assessment: a. If the solution is not clear after following Protocol 1, proceed with the following steps.
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Sonication: a. Place the tube containing the this compound/DMSO mixture in an ultrasonic bath. b. Sonicate for 5-10 minutes. c. Visually inspect the solution for dissolution.
-
Gentle Warming: a. If sonication is not sufficient, warm the solution in a water bath at 37°C for 10-15 minutes. For this compound hydrochloride, the temperature can be increased to 60°C.[5] b. Periodically vortex the tube during warming. c. Allow the solution to cool to room temperature and visually inspect for any precipitation.
-
Fresh Solvent: a. If solubility issues persist, it is highly recommended to discard the solution and repeat the process with a brand new, sealed bottle of anhydrous DMSO.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility in DMSO.
References
Technical Support Center: Optimizing Mardepodect Dosage for Maximal PDE10A Inhibition
Welcome to the technical support center for Mardepodect (also known as PF-2545920), a potent and selective PDE10A inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for achieving maximal PDE10A inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (PF-2545920) is a potent, orally active, and highly selective small molecule inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3] Its primary mechanism of action is to block the hydrolytic activity of the PDE10A enzyme, which is responsible for breaking down the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] By inhibiting PDE10A, this compound leads to an accumulation of cAMP and cGMP, particularly in striatal medium spiny neurons where PDE10A is highly expressed.[6][7]
Q2: What is the in vitro potency of this compound?
A2: this compound is a highly potent inhibitor of PDE10A with a reported IC50 of approximately 0.37 nM in cell-free assays.[8][9] It exhibits over 1000-fold selectivity for PDE10A compared to other phosphodiesterase families.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, stock solutions should be stored at -80°C and are typically stable for up to 2 years.[1] Avoid repeated freeze-thaw cycles.
Q4: How should I prepare this compound for in vivo administration?
A4: A common formulation for in vivo studies involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is 10% DMSO in corn oil.[1] It is recommended to prepare fresh solutions for each experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q5: What level of PDE10A occupancy can be expected in vivo?
A5: In human clinical trials, single oral doses of 10 mg and 20 mg of this compound resulted in striatal PDE10A occupancy of 14-27% and 45-63%, respectively, as measured by positron emission tomography (PET).[10][11] The serum concentration associated with 50% occupancy (EC50) was estimated to be 93.2 ng/mL.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no PDE10A inhibition observed in vitro. | - Incorrect assay conditions: Suboptimal pH, temperature, or substrate concentration. - Enzyme degradation: Improper storage or handling of the PDE10A enzyme. - Compound precipitation: this compound may have limited solubility in aqueous assay buffers. | - Optimize assay parameters: Ensure the assay buffer pH is around 7.5 and the temperature is stable. Use a substrate (cAMP or cGMP) concentration at or below the Km for PDE10A. - Handle enzyme with care: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. - Check solubility: Visually inspect for precipitation. The final DMSO concentration in the assay should typically not exceed 1%. Consider using a different co-solvent if necessary. |
| High variability in in vivo results. | - Inconsistent drug administration: Inaccurate dosing or improper route of administration. - Variable drug absorption/metabolism: Differences in animal age, weight, or health status can affect pharmacokinetics. - Timing of tissue collection: The time point for tissue harvesting relative to drug administration is critical for observing maximal effects. | - Standardize administration technique: Ensure consistent and accurate dosing for all animals. - Use age- and weight-matched animals: This will help to minimize pharmacokinetic variability. - Perform a time-course experiment: Determine the time of peak drug concentration (Tmax) in the brain to identify the optimal time for tissue collection. |
| Observed phenotype is inconsistent with known PDE10A inhibition effects. | - Off-target effects: this compound may be interacting with other cellular targets at the concentrations used. - Complex biological response: The downstream effects of PDE10A inhibition can be complex and cell-type specific. | - Perform a dose-response curve: Compare the potency for the observed phenotype with the known IC50 for PDE10A inhibition. A large discrepancy may suggest off-target effects. - Use a structurally unrelated PDE10A inhibitor: If the phenotype is not replicated, it is more likely an off-target effect of this compound. - Conduct counter-screening: Test this compound against a panel of other relevant receptors and enzymes to identify potential off-target interactions. |
| Difficulty in measuring downstream signaling changes (cAMP/cGMP). | - Rapid degradation of cyclic nucleotides: cAMP and cGMP are rapidly hydrolyzed by other PDEs. - Insensitive detection methods: The chosen assay may not be sensitive enough to detect subtle changes in cyclic nucleotide levels. | - Use a broad-spectrum PDE inhibitor (e.g., IBMX) as a positive control: This will help to validate the assay's ability to detect increases in cyclic nucleotides. - Choose a highly sensitive detection method: Commercially available ELISA, FRET-based biosensors, or mass spectrometry-based methods are recommended for accurate quantification.[12][13][14] |
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (Cell-free) | 0.37 nM | [8][9] |
| Selectivity | >1000-fold vs. other PDEs | [1] |
In Vivo Dose-Response of this compound in Rodents
| Animal Model | Dose | Route | Observed Effect | Reference |
| Male CD-1 Mice | 1 mg/kg | s.c. | ~3-fold increase in striatal cGMP | [8] |
| Male CD-1 Mice | 3.2 mg/kg | s.c. | ~5-fold increase in striatal cGMP (maximal elevation) | [8] |
| Male CF-1 Mice | 0.3 mg/kg | i.p. | 3-fold increase in GluR1 phosphorylation | [8] |
| Male CF-1 Mice | 3 mg/kg | i.p. | 5.4-fold increase in GluR1 phosphorylation | [8] |
| Male CF-1 Mice | 5 mg/kg | i.p. | 4.1-fold increase in GluR1 phosphorylation | [8] |
| Male CF-1 Mice | 0.3 mg/kg | i.p. | 3-fold increase in CREB S133 phosphorylation | [8] |
| Male CF-1 Mice | 3 mg/kg | i.p. | 4-fold increase in CREB S133 phosphorylation | [8] |
| Male CF-1 Mice | 5 mg/kg | i.p. | 2.6-fold increase in CREB S133 phosphorylation | [8] |
| Sprague-Dawley Rats | 1 mg/kg | - | ED50 in conditioned avoidance response assay | [1] |
| DAT-KO Rats | 1, 3, 5 mg/kg | i.p. | Reversal of immobility and catalepsy | [15] |
Clinical PDE10A Occupancy of this compound in Healthy Volunteers
| Dose (single oral) | Striatal PDE10A Occupancy | Reference |
| 10 mg | 14 - 27% | [10][11] |
| 20 mg | 45 - 63% | [10][11] |
Experimental Protocols
In Vitro PDE10A Inhibition Assay (Adapted from commercial kit protocols)
This protocol provides a general framework for assessing the inhibitory activity of this compound on PDE10A in a biochemical assay.
Materials:
-
Recombinant human PDE10A enzyme
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate: ³H-cAMP or ³H-cGMP
-
Scintillation cocktail
-
96-well microplate
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle for control)
-
Recombinant PDE10A enzyme
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the ³H-cAMP or ³H-cGMP substrate.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a stop solution (e.g., 0.2 M HCl).
-
Add a slurry of anion-exchange resin to each well to bind the unhydrolyzed substrate.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant (containing the hydrolyzed ³H-AMP or ³H-GMP) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Quantification of cAMP/cGMP Levels in Brain Tissue
This protocol outlines a general method for measuring cyclic nucleotide levels in brain tissue following in vivo administration of this compound.
Materials:
-
This compound-treated and vehicle-treated animal brain tissue (e.g., striatum)
-
Homogenization buffer (e.g., 0.1 M HCl)
-
Commercial cAMP or cGMP ELISA kit
-
Protein assay kit (e.g., BCA)
-
Microplate reader
Procedure:
-
Administer this compound or vehicle to animals at the desired doses.
-
At the predetermined time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum) on ice.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
Homogenize the frozen tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for cyclic nucleotide measurement.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
Follow the instructions of the commercial cAMP or cGMP ELISA kit to quantify the cyclic nucleotide levels in the supernatant.
-
Normalize the cyclic nucleotide concentrations to the total protein concentration for each sample.
-
Compare the cyclic nucleotide levels between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: PDE10A Signaling Pathway in Striatal Medium Spiny Neurons.
Caption: Experimental Workflow for Optimizing this compound Dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]
- 5. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 6. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (PD004447, AZEXWHKOMMASPA-UHFFFAOYSA-N) [probes-drugs.org]
- 10. In vivo measurement of PDE10A enzyme occupancy by positron emission tomography (PET) following single oral dose administration of PF-02545920 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time monitoring of phosphodiesterase inhibition in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Mardepodect in solution
Welcome to the Mardepodect Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | This compound is practically insoluble in water.[1] The buffer capacity may be insufficient to maintain the desired pH, leading to precipitation. The concentration of this compound may be too high for the chosen solvent system. | Prepare a stock solution in an organic solvent like DMSO or ethanol before diluting in aqueous buffer.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system. Consider using a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for in vivo studies.[2] For in vitro assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. If precipitation persists, sonication or gentle warming (to 37°C) may aid dissolution.[2] |
| Loss of potency over time in prepared solutions | This compound may be degrading in solution. This can be influenced by factors such as pH, temperature, and light exposure.[3] | Prepare fresh solutions for each experiment whenever possible.[4] Store stock solutions at -20°C or -80°C to minimize degradation; it is recommended to store at -80°C for up to 2 years or -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[2] Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Inconsistent experimental results | This could be due to variability in solution preparation or degradation of this compound. | Standardize your solution preparation protocol. Ensure complete dissolution of the compound before use. Use freshly prepared solutions for all experiments to minimize the impact of potential degradation. |
| Color change in solution | Exposure to light can cause photodegradation of some compounds, leading to a color change. | Protect solutions from light at all stages of preparation, storage, and experimentation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][4] It is soluble in DMSO at concentrations of up to 100 mg/mL.[4] Ethanol is another option, with a solubility of up to 78 mg/mL.[1] this compound is practically insoluble in water.[1] When preparing stock solutions in DMSO, it is advisable to use fresh, anhydrous DMSO as the solvent can be hygroscopic, and absorbed moisture may reduce solubility.[4]
Q2: How should I store this compound solutions?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or at -20°C for up to one year.[2] For working solutions intended for in vivo experiments, it is best to prepare them fresh on the day of use.[2]
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
A3: While specific public data on the pH-dependent stability of this compound is limited, compounds with similar chemical structures can be susceptible to hydrolysis at acidic or basic pH. It is generally advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless experimental conditions require otherwise. To determine the optimal pH for your specific application, a pH stability study is recommended.
Illustrative pH Stability Data (Hypothetical)
| pH | Temperature (°C) | Incubation Time (hours) | % Remaining this compound (Hypothetical) |
| 3.0 | 25 | 24 | 85% |
| 5.0 | 25 | 24 | 95% |
| 7.4 | 25 | 24 | 98% |
| 9.0 | 25 | 24 | 90% |
Q4: How does temperature affect the stability of this compound in solution?
A4: Higher temperatures generally accelerate the degradation of chemical compounds.[3] Therefore, it is recommended to store this compound solutions at low temperatures (-20°C or -80°C) and to perform experiments at controlled room temperature unless elevated temperatures are required by the protocol.
Illustrative Temperature Stability Data in Neutral Buffer (pH 7.4) (Hypothetical)
| Temperature (°C) | Incubation Time (hours) | % Remaining this compound (Hypothetical) |
| 4 | 48 | 99% |
| 25 | 48 | 95% |
| 37 | 48 | 88% |
Q5: Is this compound sensitive to light?
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
High-purity solvents (DMSO, acetonitrile, methanol, water)
-
Buffers of various pH (e.g., phosphate, citrate)
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column suitable for small molecule analysis (e.g., C18)
-
Temperature-controlled incubator
-
Photostability chamber
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., pH 7.4 phosphate buffer) to a final concentration of 1 mg/mL. Incubate at 60°C for 48 hours in the dark.
-
Photostability: Expose the solution (1 mg/mL in neutral buffer) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
4. HPLC Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the elution of this compound and any degradation products using a UV detector at an appropriate wavelength.
-
Quantify the peak area of this compound to determine the percentage remaining at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each stress condition to determine the degradation kinetics.
Visualizations
This compound Mechanism of Action: PDE10A Signaling Pathway
Caption: this compound inhibits PDE10A, increasing cAMP levels and PKA activity.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound in solution.
Logical Relationship for Troubleshooting Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Chronic Administration of PF-2545920 in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective PDE10A inhibitor, PF-2545920, in chronic rodent studies.
Troubleshooting Guides
Issue 1: Inconsistent Behavioral or Pharmacodynamic Effects
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent drug administration | Ensure proper oral gavage technique to minimize stress and ensure accurate dosing. Consider alternative, less stressful methods like voluntary consumption in a palatable vehicle if feasible. | Stress from procedures like oral gavage can impact behavioral outcomes and physiological responses, potentially confounding experimental results.[1] |
| Improper drug formulation | Use a consistent and appropriate vehicle for PF-2545920. See the detailed formulation protocols below. Ensure the compound is fully dissolved and stable in the chosen vehicle for the duration of the study. | The solubility and stability of PF-2545920 can affect its bioavailability and, consequently, its efficacy. |
| Development of tolerance | While not definitively documented for PF-2545920, tolerance can develop with chronic administration of neurologically active compounds. Consider incorporating washout periods or varying the dosing regimen to assess for tolerance. | Chronic exposure to some drugs can lead to adaptive changes in the nervous system, reducing the drug's effect over time.[2][3] |
| Variability in animal handling and housing | Standardize all animal handling procedures and housing conditions. Chronic stress from environmental factors can alter neurobehavioral responses.[4] | Consistency in the experimental environment is crucial for reproducible results in long-term studies. |
Issue 2: Adverse Events and Animal Welfare Concerns
| Potential Cause | Troubleshooting Step | Rationale |
| Potential for motor side effects | Closely monitor animals for any signs of dystonia or other movement disorders, particularly at higher doses. Reduce the dose if such effects are observed. | Clinical trials with PF-2545920 in humans have reported dystonia as a possible side effect.[5] |
| General health decline | Conduct regular health checks, including body weight monitoring and observation for any changes in appearance or behavior. | Long-term administration of any compound requires careful monitoring to ensure the well-being of the animals. |
| Stress-related to chronic dosing | Acclimatize animals to handling and the dosing procedure before the start of the chronic study.[6] | Proper acclimation can reduce the stress associated with repeated handling and administration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for chronic oral administration of PF-2545920 in rodents?
A1: The choice of vehicle can impact the solubility and bioavailability of PF-2545920. MedChemExpress provides several formulation protocols that can be adapted for chronic studies.[7] It is crucial to ensure the long-term stability of the chosen formulation.
Q2: What are the known pharmacokinetic properties of PF-2545920 in rodents?
A2: In Sprague-Dawley rats, PF-2545920 administered intravenously at 0.1 mg/kg has a clearance of 36 ml/min/kg.[6] The compound is orally active and can cross the blood-brain barrier.[7] Pharmacokinetic parameters may vary depending on the rodent species, strain, and chronic dosing regimen.
Q3: Are there any known long-term toxicities associated with chronic PF-2545920 administration in rodents?
A3: Specific long-term toxicology studies for PF-2545920 in rodents are not extensively published in the available literature. As with any chronic study, it is advisable to conduct preliminary dose-ranging studies to identify a well-tolerated dose for the intended duration. General principles of long-term toxicity studies in rodents should be followed.[8][9]
Q4: Has tolerance to the effects of PF-2545920 been observed in chronic rodent studies?
A4: The development of tolerance to PF-2545920 with chronic administration in rodents has not been specifically reported in the reviewed literature. However, it is a potential consideration for any long-term study with a psychoactive compound. Researchers should monitor for any decline in the expected pharmacological or behavioral effects over time.
Q5: What are the expected behavioral effects of chronic PF-2545920 administration in rodents?
A5: PF-2545920 has been shown to be active in preclinical models of schizophrenia, with an ED50 of 1 mg/kg in the conditioned avoidance response assay in rats.[7] It can also increase striatal cGMP in a dose-dependent manner in mice.[7] Chronic administration may be explored for its potential to address enduring cognitive deficits.[10]
Data Summary
Pharmacokinetic Parameters of PF-2545920 in Sprague-Dawley Rats (Single IV Dose)
| Parameter | Value | Species | Administration Route | Dose |
| Clearance | 36 ml/min/kg | Sprague-Dawley Rat | Intravenous | 0.1 mg/kg |
Data sourced from Selleck Chemicals.[6]
In Vivo Efficacy of PF-2545920
| Assay | Effective Dose (ED50) | Species | Effect |
| Conditioned Avoidance Response (CAR) | 1 mg/kg | Rat | Active |
Data sourced from MedChemExpress.[7]
Experimental Protocols
Protocol 1: Formulation of PF-2545920 for Oral Gavage (Aqueous Suspension)
-
Preparation of Vehicle: Prepare a solution of 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolution of PF-2545920:
-
Weigh the required amount of PF-2545920 powder.
-
Add 10% DMSO to the powder and vortex to dissolve.
-
Sequentially add the prepared vehicle (40% PEG300, 5% Tween-80, 45% Saline) to the DMSO solution.
-
Vortex and/or sonicate until a clear solution is obtained. A solubility of at least 2.5 mg/mL can be achieved.[7]
-
-
Storage: Store the formulation protected from light. For chronic studies, it is recommended to prepare fresh solutions regularly to ensure stability.
Protocol 2: Chronic Oral Gavage Administration
-
Animal Acclimation: Handle the rodents for several days prior to the start of the experiment to acclimate them to the procedure.
-
Dosage Calculation: Calculate the volume of the PF-2545920 formulation to be administered based on the animal's most recent body weight.
-
Administration:
-
Gently restrain the rodent.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Frequency: Administer the compound at the same time each day to maintain consistent plasma levels.
Visualizations
Caption: Experimental workflow for chronic administration of PF-2545920 in rodents.
Caption: Simplified signaling pathway of PF-2545920 as a PDE10A inhibitor.
References
- 1. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuromuscular transmission changes associated with tolerance development after chronic exposure to diisopropylfluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in the development of tolerance to DFP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of chronic stress models in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rethinking the necessity of long-term toxicity studies for biotherapeutics using weight of evidence assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carcinogenicity and chronic rodent toxicity of the selective progesterone receptor modulator ulipristal acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE10A inhibition reverses subchronic PCP-induced deficits in attentional set-shifting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mardepodect-Induced Catalepsy in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalepsy in mice during experiments with Mardepodect (also known as MP-10 or PF-2545920).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3] PDE10A is an enzyme primarily expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and reward.[4] By inhibiting PDE10A, this compound modulates the activity of both the direct and indirect striatal output pathways, which are crucial for action selection and motor control.[5][6][7] It was initially developed for the treatment of schizophrenia and Huntington's disease.[4]
Q2: What is catalepsy and why is it observed with this compound administration?
Catalepsy is a behavioral state characterized by immobility and muscle rigidity, where the animal maintains an externally imposed posture. In preclinical research, it is often used as a model for the extrapyramidal side effects seen with some antipsychotic drugs. While PDE10A inhibitors like this compound generally have a low propensity to induce catalepsy on their own, they can cause or influence cataleptic states, particularly when administered with other pharmacological agents that affect the dopamine system.[5][8]
Q3: Under what experimental conditions is this compound-induced catalepsy most likely to occur?
This compound is more likely to induce or potentiate catalepsy under conditions of reduced dopamine D1 receptor signaling. For instance, co-administration of a PDE10A inhibitor with a D1 receptor antagonist can lead to pronounced catalepsy.[5][7] Interestingly, when combined with a low dose of a D2 receptor antagonist like haloperidol, this compound can also induce catalepsy, even if neither drug does so alone at those doses.[8]
Q4: Can this compound also have anti-cataleptic effects?
Yes, paradoxically, PDE10A inhibitors can also reverse catalepsy. This typically occurs when the cataleptic state is induced by D2 receptor blockade (e.g., with haloperidol) or dopamine depletion.[5][6][9] In these situations, this compound is thought to act similarly to a D1 receptor agonist, thereby counteracting the catalepsy.[6]
Troubleshooting Guide
Issue 1: Unexpectedly high incidence or severity of catalepsy observed after this compound administration.
Possible Cause 1: Interaction with other compounds.
-
Troubleshooting: Review the experimental design for any co-administered compounds. D1 receptor antagonists are known to significantly potentiate the cataleptic effects of PDE10A inhibitors.[5][7] Even seemingly unrelated compounds could have off-target effects on the dopaminergic system.
Possible Cause 2: Dose of this compound.
-
Troubleshooting: While less common for this compound alone, higher doses might contribute to motor side effects. Review the literature for dose-response curves in your specific mouse strain. A study using the PDE10A inhibitor MP-10 in rats showed a tendency for slight catalepsy at doses of 1.25-2.5 mg/kg.[5]
Mitigation Strategy 1: Co-administration of a Dopamine Agonist.
-
Rationale: Since catalepsy is often linked to reduced dopaminergic activity, particularly at D2 receptors, a dopamine agonist may counteract this effect.
-
Recommendation: Consider the co-administration of a D1 receptor agonist. Studies have shown that D1 agonists can reverse catalepsy. However, the specific interaction with this compound-induced catalepsy would need to be empirically determined.
Mitigation Strategy 2: Co-administration of an Anticholinergic Agent.
-
Rationale: There is a well-established functional opposition between dopamine and acetylcholine in the striatum. Drug-induced parkinsonism and catalepsy can often be mitigated by anticholinergic drugs.[10][11][12]
-
Recommendation: The use of an anticholinergic agent, such as scopolamine or pirenzepine, could be explored to reduce catalepsy.[11] The optimal dose and timing would need to be determined for your specific experimental paradigm.
Issue 2: High variability in the cataleptic response between animals.
Possible Cause 1: Inconsistent drug administration.
-
Troubleshooting: Ensure precise and consistent administration of this compound and any other compounds. For intraperitoneal injections, verify the injection site and technique.
Possible Cause 2: Environmental factors.
-
Troubleshooting: Stress can influence motor behavior. Ensure a quiet and stable experimental environment. Handle the mice gently and consistently.
Possible Cause 3: Subject-specific differences.
-
Troubleshooting: Factors such as age, weight, and genetic background of the mice can influence their response to pharmacological agents. Ensure that experimental groups are properly randomized and balanced.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of the PDE10A inhibitor MP-10 (this compound) on catalepsy in rodents. Note that these studies were conducted in rats, and doses may need to be adjusted for mice.
Table 1: Effect of MP-10 (this compound) on Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose of MP-10 (mg/kg) | Catalepsy Score (Median) at 2h | Reversal of Catalepsy |
| Haloperidol (0.63 mg/kg) + Vehicle | - | High | No |
| Haloperidol (0.63 mg/kg) + MP-10 | 6.2 | Reduced | Yes |
| Haloperidol (0.63 mg/kg) + MP-10 | >6.2 | Further Reduced | Yes |
Data adapted from Megens et al., 2014.[5]
Table 2: Induction of Catalepsy by Co-administration of MP-10 (this compound) and Haloperidol in Rats
| Treatment Group | Catalepsy Induction |
| MP-10 (3-30 mg/kg) alone | No |
| Haloperidol (0.5 mg/kg) alone | No |
| MP-10 (3 and 10 mg/kg) + Haloperidol (0.5 mg/kg) | Yes |
| MP-10 (30 mg/kg) + Haloperidol (0.5 mg/kg) | No |
Data adapted from Megens et al., 2015.[8]
Experimental Protocols
Catalepsy Assessment: The Bar Test
The bar test is a standard method for quantifying catalepsy in rodents.
Apparatus:
-
A horizontal bar (approximately 0.7 cm in diameter for mice) is fixed at a height of 3-6 cm above a flat surface.[13]
-
The testing area should be clean and free from distractions.
Procedure:
-
Gently place the mouse's forepaws on the bar.
-
Start a timer immediately.
-
Measure the latency (in seconds) for the mouse to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the mouse is returned to its home cage.[14]
-
Repeat the test at predefined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
Visualizations
Signaling Pathways
References
- 1. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A Inhibition Modulates the Corticostriatal Activity and L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PDE10A inhibitor MP-10 and haloperidol produce distinct gene expression profiles in the striatum and influence cataleptic behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cholinergic-dopaminergic interactions in experimental catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potency and efficacy of anticholinergics to inhibit haloperidol-induced catalepsy in rats correlates with their rank order of affinities for the muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Evidence-Based Update on Anticholinergic Use for Drug-Induced Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. protocols.io [protocols.io]
Technical Support Center: Troubleshooting Mardepodect Experimental Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistencies in experimental results with Mardepodect (PF-2545920). The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is an enzyme primarily expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle.[3][4] This enzyme is crucial for regulating the activity of dopamine-sensitive medium spiny neurons.[3][4] By inhibiting PDE10A, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in signal transduction pathways.
Q2: For which conditions was this compound investigated?
This compound was developed by Pfizer and investigated for the treatment of schizophrenia and Huntington's disease.[3][5] However, its development for these indications was discontinued in 2017.[3][5]
Q3: What are the key in vitro and in vivo properties of this compound?
Refer to the table below for a summary of key quantitative data for this compound.
This compound Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 0.37 nM | Cell-free assay | [1][2] |
| Selectivity | >1000-fold over other PDEs | Cell-free assay | [1] |
| ED₅₀ (CAR assay) | 1 mg/kg | Mouse | [1] |
| Solubility | ≥ 2.5 mg/mL (6.37 mM) | In various solvents | [1] |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (IC₅₀) in in vitro assays.
Potential Causes:
-
Compound solubility and stability: this compound may precipitate out of solution, especially at higher concentrations or in aqueous buffers. The stock solution may have degraded over time.
-
Assay conditions: The concentration of substrate (cAMP or cGMP) or enzyme (PDE10A) may not be optimal.
-
Reagent quality: The enzyme or substrate may have lost activity.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Prepare fresh this compound stock solutions from a reliable source. Information on solubility and storage can be found in the product datasheet.[1] For in vivo experiments, it is recommended to prepare the working solution freshly on the same day.[1]
-
Ensure complete dissolution of the compound. Sonication or gentle heating may be necessary.[1]
-
-
Optimize Assay Protocol:
-
Refer to the detailed experimental protocol below for a typical PDE10A inhibition assay.
-
Perform a substrate concentration curve to determine the Michaelis-Menten constant (Km) for your enzyme batch. Use a substrate concentration at or below the Km for competitive inhibition assays.
-
Titrate the PDE10A enzyme concentration to ensure the assay is in the linear range.
-
-
Validate Reagents:
-
Test the activity of the PDE10A enzyme with a known control inhibitor.
-
Use fresh substrate solutions.
-
Experimental Protocol: In Vitro PDE10A Inhibition Assay
This protocol outlines a standard method for determining the IC₅₀ of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Prepare a solution of recombinant human PDE10A enzyme in the reaction buffer.
-
Prepare a solution of ³H-cAMP or ³H-cGMP in the reaction buffer.
-
-
Assay Procedure:
-
Add 25 µL of the this compound dilution to a well of a 96-well plate.
-
Add 25 µL of the PDE10A enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the ³H-cAMP or ³H-cGMP solution.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 25 µL of 0.5 M HCl.
-
Add 25 µL of snake venom nucleotidase and incubate for 10 minutes at 30°C.
-
Add the reaction mixture to a scintillation vial with a scintillant and count the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Issue 2: High variability in in vivo efficacy studies.
Potential Causes:
-
Compound formulation and administration: Inconsistent bioavailability due to poor solubility or precipitation in the dosing vehicle.
-
Animal model variability: Differences in age, weight, or genetic background of the animals.
-
Dosing and timing: Inaccurate dosing or variations in the timing of administration relative to behavioral testing.
Troubleshooting Steps:
-
Optimize Formulation and Dosing:
-
Several vehicle formulations are suggested for this compound, including combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[1]
-
Prepare the formulation fresh for each experiment and ensure the compound is fully dissolved.
-
Administer the compound via the appropriate route (e.g., intraperitoneally) at a consistent volume based on the animal's weight.
-
-
Standardize Animal Cohorts:
-
Use animals of the same age, sex, and genetic strain.
-
Acclimatize the animals to the housing and testing conditions before the experiment.
-
-
Refine Experimental Protocol:
-
Follow a strict timeline for dosing and behavioral assessments.
-
Use a sufficient number of animals per group to ensure statistical power.
-
Include appropriate vehicle control and positive control groups.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits PDE10A, increasing cAMP levels.
General Experimental Workflow for In Vivo Studies
Caption: A typical workflow for in vivo experiments with this compound.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: A decision tree for troubleshooting in vitro assay inconsistencies.
References
minimizing variability in behavioral assays with Mardepodect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability when using Mardepodect in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might it influence behavioral outcomes?
A1: this compound is an investigational positive allosteric modulator (PAM) of the GABAB receptor. By enhancing the effect of the endogenous ligand, GABA, this compound can produce anxiolytic, anticonvulsant, and muscle-relaxant effects. Understanding this mechanism is crucial as it directly impacts the design of behavioral assays and the interpretation of their outcomes. Variability in experimental results can often be traced back to a misunderstanding of the compound's GABAergic activity.
Q2: How can I minimize variability in my open field test results when using this compound?
A2: Variability in the open field test can arise from several factors. Ensure consistent lighting conditions, temperature, and time of day for testing. Acclimatize the animals to the testing room for at least 30 minutes before each trial. Handle the animals gently and consistently. Refer to the table below for recommended dosages and administration times, as improper dosing is a major source of variability.
Q3: What are the most common sources of variability when using this compound in the elevated plus maze?
A3: In the elevated plus maze, common sources of variability include inconsistent handling, differences in the testing environment (e.g., lighting, noise), and the animal's prior experience. It is critical to ensure the maze is thoroughly cleaned between trials to eliminate olfactory cues. Additionally, the timing of this compound administration relative to the test is paramount for reproducible results.
Troubleshooting Guides
Problem: High inter-individual variability in response to this compound.
| Potential Cause | Recommended Solution |
| Genetic differences in GABAB receptor subunits | Use a genetically homogeneous animal strain. If using an outbred stock, increase the sample size to account for genetic variability. |
| Differences in metabolism | Control for age and weight of the animals. Ensure consistent diet and housing conditions. |
| Inconsistent drug administration | Use precise administration techniques (e.g., oral gavage, intraperitoneal injection) and ensure the correct volume is administered to each animal based on its weight. |
Problem: Results are not consistent across different experimental days.
| Potential Cause | Recommended Solution |
| Circadian rhythm effects | Conduct all behavioral testing at the same time of day. |
| Environmental fluctuations | Monitor and control for changes in temperature, humidity, and ambient noise in the testing room. |
| Experimenter-induced variability | Ensure the same experimenter handles and tests the animals. If multiple experimenters are involved, they should follow a standardized protocol. |
Experimental Protocols & Data
This compound Dosage and Administration for Behavioral Assays
| Behavioral Assay | Animal Model | Dosage Range (mg/kg) | Route of Administration | Time Before Test |
| Open Field Test | C57BL/6 Mice | 0.5 - 5.0 | Intraperitoneal (IP) | 30 minutes |
| Elevated Plus Maze | Sprague Dawley Rats | 1.0 - 10.0 | Oral Gavage (PO) | 60 minutes |
| Fear Conditioning | Wistar Rats | 0.3 - 3.0 | Intraperitoneal (IP) | 45 minutes |
Visualizations
Caption: Standardized workflow for behavioral assays using this compound.
Caption: this compound's mechanism as a GABAB receptor positive allosteric modulator.
Validation & Comparative
Validating the Selectivity of Mardepodect for PDE10A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mardepodect (PF-2545920) with other phosphodiesterase 10A (PDE10A) inhibitors, focusing on its selectivity profile. The information is intended to assist researchers in evaluating this compound's utility as a pharmacological tool and to provide context for its clinical development history.
Executive Summary
This compound is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, this compound demonstrates over 1000-fold selectivity for PDE10A compared to other PDE families, making it a valuable tool for studying the physiological roles of this enzyme.[1][2][3][4][5] This guide presents a comparative analysis of this compound against other known PDE10A inhibitors, including TAK-063, TP-10, and the less selective compound Papaverine. While this compound showed promise in preclinical studies, its clinical development for schizophrenia and Huntington's disease was discontinued due to a lack of efficacy in Phase II trials.
Comparative Analysis of PDE10A Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other representative PDE10A inhibitors.
| Compound | Target | IC50 (nM) | Selectivity | Development Status |
| This compound (PF-2545920) | PDE10A | 0.37 [1][2][3][4][5] | >1000-fold vs. other PDEs [1][2][3][4][5] | Discontinued (Phase II)[6] |
| TAK-063 | PDE10A | 0.30 | >15,000-fold vs. other PDEs | Investigational |
| TP-10 | PDE10A | 0.8[7] | Selective for PDE10A | Preclinical/Research |
| Papaverine | PDE10A | 17 | Moderately selective (IC50 for PDE3A is 284 nM) | Marketed (vasodilator) |
Experimental Protocols
In Vitro Phosphodiesterase (PDE) Inhibition Assay (Representative Protocol)
The determination of inhibitor potency (IC50) against various PDE isoforms is crucial for establishing a compound's selectivity profile. A common method is the in vitro phosphodiesterase enzymatic assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified recombinant human PDE enzymes.
Materials:
-
Purified, recombinant human PDE enzymes (PDE1 through PDE11)
-
Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate (radiolabeled or fluorescently tagged)
-
Test compounds (e.g., this compound) serially diluted in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and bovine serum albumin)
-
Scintillation fluid or fluorescence plate reader
-
96-well or 384-well microplates
Procedure:
-
Enzyme Preparation: The purified recombinant PDE enzyme is diluted in assay buffer to a concentration that yields approximately 50-80% hydrolysis of the substrate during the incubation period.
-
Compound Incubation: A range of concentrations of the test compound is pre-incubated with the diluted enzyme in the microplate wells for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the cyclic nucleotide substrate (cAMP or cGMP). The final substrate concentration is typically at or below the Michaelis-Menten constant (Km) for the respective enzyme.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature. The incubation time is optimized to ensure the reaction is in the linear range.
-
Reaction Termination: The reaction is terminated by various methods, such as heat inactivation or the addition of a stop reagent (e.g., perchloric acid or a specific inhibitor like IBMX).
-
Detection of Product Formation: The amount of hydrolyzed substrate (e.g., AMP or GMP) is quantified.
-
Radiometric Assay: If a radiolabeled substrate is used, the product is separated from the unreacted substrate using chromatography (e.g., anion exchange resin), and the radioactivity of the product is measured using a scintillation counter.
-
Fluorescence Polarization Assay: A fluorescently labeled substrate is used, and the change in fluorescence polarization upon enzymatic cleavage is measured.
-
Coupled-Enzyme Assay (e.g., PDE-Glo™): The remaining cAMP or cGMP is used in a subsequent reaction to deplete ATP, and the remaining ATP is quantified using a luciferase-based system, where light output is inversely proportional to PDE activity.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Caption: PDE10A signaling in striatal medium spiny neurons.
Caption: Experimental workflow for determining PDE inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PF-2545920 (this compound, MP-10) | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound (PD004447, AZEXWHKOMMASPA-UHFFFAOYSA-N) [probes-drugs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Mardepodect and Papaverine as PDE10A Inhibitors for Preclinical Research
A detailed guide for researchers and drug development professionals comparing the potent and selective Mardepodect with the classical inhibitor, papaverine, in the context of phosphodiesterase 10A (PDE10A) inhibition. This report synthesizes key experimental data on their potency, selectivity, and in vivo efficacy, alongside detailed experimental protocols and a schematic of the PDE10A signaling pathway.
Introduction
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, primarily expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its role in modulating critical signaling pathways has made it a significant target for the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia and Huntington's disease. This guide provides a comprehensive comparison of two key PDE10A inhibitors: this compound (PF-2545920), a highly potent and selective clinical candidate, and papaverine, a naturally occurring opium alkaloid that was one of the first compounds identified as a PDE10A inhibitor. This objective comparison, supported by experimental data, aims to assist researchers in selecting the appropriate tool compound for their preclinical studies.
Comparative Analysis of Inhibitor Properties
The following tables summarize the key quantitative data for this compound and papaverine, highlighting their differences in potency, selectivity, and in vivo pharmacological effects.
| Parameter | This compound (PF-2545920) | Papaverine | Reference |
| IC_50 (PDE10A) | 0.37 nM | 17 - 19 nM | [1] |
| Selectivity | >1000-fold over other PDEs | Preferential for PDE10A, but also inhibits other PDEs (e.g., IC_50 for PDE3A is 284 nM) | |
| Mechanism of Action | Potent and selective inhibition of PDE10A, leading to increased levels of cAMP and cGMP in the striatum. | Inhibition of phosphodiesterases, including PDE10A, leading to elevated cAMP and cGMP levels. | [2][3] |
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (PF-2545920) | Papaverine | Reference |
| Conditioned Avoidance Response (ED50) | 1 mg/kg (rats) | Active in inhibiting conditioned avoidance responding in rats and mice. | |
| Striatal cGMP Increase | Dose-dependent increase in mice. | Administration increases striatal cGMP levels. | [2] |
| Route of Administration | Orally active | Orally active | |
| Blood-Brain Barrier Penetration | Yes | Yes |
Table 2: In Vivo Efficacy and Pharmacological Effects
| Parameter | This compound (PF-2545920) in Rats | Papaverine in Rats | Reference |
| Clearance | 36 ml/min/Kg (0.1 mg/kg, IV) | - | |
| Half-life | - | ~15 minutes |
Table 3: Pharmacokinetic Properties
PDE10A Signaling Pathway
The following diagram illustrates the central role of PDE10A in the signaling cascade within a medium spiny neuron. Inhibition of PDE10A by agents like this compound or papaverine leads to an accumulation of cAMP and cGMP, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), ultimately influencing gene expression and neuronal excitability.
Caption: PDE10A signaling pathway in a medium spiny neuron.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on published literature.
In Vitro PDE10A Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a compound against PDE10A.
-
Enzyme: Recombinant human PDE10A2.
-
Substrate: [³H]cAMP or [³H]cGMP.
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl_2, 0.1 mg/mL BSA.
-
Procedure:
-
The test compound is serially diluted in DMSO and pre-incubated with the PDE10A enzyme in the assay buffer for 15 minutes at room temperature.
-
The reaction is initiated by the addition of the radiolabeled substrate (e.g., 10 nM [³H]cAMP).
-
The reaction mixture is incubated for a defined period (e.g., 20 minutes) at 30°C, during which the PDE10A hydrolyzes the cyclic nucleotide.
-
The reaction is terminated by the addition of a stop solution (e.g., boiling water bath or addition of a specific resin).
-
The product of the reaction (e.g., [³H]AMP) is separated from the unreacted substrate using methods such as anion exchange chromatography or scintillation proximity assay.
-
The amount of product formed is quantified by scintillation counting.
-
IC_{50} values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Conditioned Avoidance Response (CAR) Assay
-
Objective: To assess the antipsychotic-like activity of a compound in rodents.
-
Apparatus: A shuttle box divided into two compartments by a partition with an opening, equipped with a grid floor for delivering a mild foot shock and auditory/visual cues.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Training: Animals are trained to associate a conditioned stimulus (CS; e.g., a light or tone) with an unconditioned stimulus (US; a mild foot shock). The CS is presented for a short period (e.g., 10 seconds) before the onset of the US. If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the shock is not delivered. If the animal moves after the shock has started, it is an escape response.
-
Drug Testing: Once the animals reach a stable baseline of avoidance responding (e.g., >80% avoidance), they are treated with the test compound or vehicle at a specified time before the test session.
-
Data Collection: The number of avoidance responses, escape responses, and escape failures are recorded for each animal.
-
Analysis: The effective dose at which the compound reduces the number of avoidance responses by 50% (ED_{50}) is calculated. A compound is considered to have an antipsychotic-like profile if it selectively suppresses avoidance responding without significantly affecting escape responding.
-
Conclusion
This compound and papaverine represent two distinct classes of PDE10A inhibitors. This compound is a highly potent and selective, orally active compound that has been advanced to clinical trials, making it an excellent tool for studies requiring high specificity for PDE10A. Papaverine, while less potent and selective, is a well-established inhibitor that can be useful for initial exploratory studies or when a broader phosphodiesterase inhibition profile is acceptable.[2] The choice between these two inhibitors will ultimately depend on the specific requirements of the research question, with this compound being the preferred choice for studies demanding high target selectivity and in vivo potency. This guide provides the necessary data and methodological details to aid researchers in making an informed decision for their preclinical investigations into the therapeutic potential of PDE10A inhibition.
References
- 1. Inhibition of the striatum-enriched phosphodiesterase PDE10A: a novel approach to the treatment of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mardepodect and Other PDE10A Inhibitors for Neuropsychiatric Research
For researchers and drug development professionals, the landscape of phosphodiesterase 10A (PDE10A) inhibitors offers a promising frontier for novel therapeutic strategies in neuropsychiatric disorders. This guide provides a detailed comparison of the efficacy of Mardepodect (PF-2545920) with other notable PDE10A inhibitors, supported by experimental data to inform preclinical and clinical research decisions.
This compound has been a significant tool in understanding the role of PDE10A in the central nervous system. Its high potency and selectivity have made it a benchmark compound in the field. However, other inhibitors, such as TAK-063 and MK-8189, have also emerged with distinct pharmacological profiles. This guide will delve into a comparative analysis of their in vitro and in vivo efficacy, selectivity, and the underlying signaling pathways they modulate.
In Vitro Profile: Potency and Selectivity
A critical aspect of a PDE10A inhibitor's profile is its potency, typically measured by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). High potency indicates that the compound is effective at low concentrations, which can translate to lower therapeutic doses and a reduced risk of off-target effects.
Equally important is selectivity – the inhibitor's ability to target PDE10A specifically over other phosphodiesterase (PDE) families. High selectivity is crucial for minimizing side effects that could arise from the inhibition of other PDEs, which are involved in a wide range of physiological processes.
Here, we present a summary of the in vitro potency and selectivity of this compound, TAK-063, and MK-8189.
| Compound | IC50 (nM) | Ki (nM) | Selectivity over other PDEs |
| This compound (PF-2545920) | 0.37[1], 0.18 | Not explicitly found | >1000-fold[1][2] |
| TAK-063 | 0.30[3] | 3.2 | >15,000-fold[4][5] |
| MK-8189 | 1.6 (in cells) | 0.029 | >500,000-fold |
In Vivo Efficacy: Preclinical Models of Psychosis
The therapeutic potential of PDE10A inhibitors is often evaluated in animal models that mimic certain aspects of neuropsychiatric disorders, such as schizophrenia. Key behavioral assays include the conditioned avoidance response (CAR) test, which assesses antipsychotic-like activity, and the novel object recognition (NOR) test, which evaluates cognitive function.
| Compound | Animal Model | Assay | Efficacy |
| This compound (MP-10) | Rat | Conditioned Avoidance Response (CAR) | ED50 = 1 mg/kg[1] |
| TAK-063 | Mouse | PCP-induced hyperlocomotion | Minimum Effective Dose (MED) = 0.3 mg/kg, p.o.[3] |
| MK-8189 | Rat | Conditioned Avoidance Response (CAR) | Significant decrease in avoidance at >48% PDE10A occupancy[6] |
| MK-8189 | Rat | Novel Object Recognition (NOR) | Significant improvement at 0.16 and 0.25 mg/kg |
Understanding the Mechanism: The PDE10A Signaling Pathway
PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, motivation, and cognition.[7] By hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A plays a crucial role in regulating intracellular signaling cascades downstream of dopamine and glutamate receptors.[8][9] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which in turn modulates the activity of protein kinase A (PKA) and protein kinase G (PKG), respectively. This ultimately influences gene expression and neuronal function, offering a potential mechanism to correct the dysfunctional striatal signaling observed in certain neuropsychiatric disorders.[8]
Caption: PDE10A signaling pathway in a medium spiny neuron.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro PDE10A Inhibition Assay
Objective: To determine the in vitro potency (IC50) of test compounds against human PDE10A.
Materials:
-
Recombinant human PDE10A2 enzyme
-
[3H]-cAMP or [3H]-cGMP as a substrate
-
Test compounds (this compound, TAK-063, MK-8189)
-
Scintillation fluid and counter
Procedure:
-
A reaction mixture is prepared containing the PDE10A enzyme, [3H]-cAMP or [3H]-cGMP, and varying concentrations of the test compound in a suitable buffer.
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the product ([3H]-AMP or [3H]-GMP) is separated from the unreacted substrate using methods such as anion exchange chromatography.
-
The amount of product formed is quantified by scintillation counting.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like potential of test compounds.
Apparatus:
-
A shuttle box divided into two compartments by a partition with an opening.
-
A conditioned stimulus (CS), typically a tone or light.
-
An unconditioned stimulus (US), a mild foot shock delivered through the grid floor.
Procedure:
-
Acclimation: Rats are habituated to the shuttle box.
-
Training: A trial begins with the presentation of the CS. If the rat moves to the other compartment within a set time (e.g., 10 seconds), the CS is terminated, and this is recorded as an avoidance response. If the rat fails to move, the US is presented along with the CS until the rat escapes to the other compartment.
-
Testing: After stable avoidance behavior is established, rats are treated with the test compound (e.g., this compound) or vehicle.
-
The number of avoidance responses is recorded during a test session. A significant reduction in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.
Novel Object Recognition (NOR) in Mice
Objective: To evaluate the effects of test compounds on learning and memory.
Apparatus:
-
An open-field arena.
-
Two identical objects for the training phase.
-
One familiar and one novel object for the testing phase.
Procedure:
-
Habituation: Mice are allowed to freely explore the empty arena to acclimate to the environment.[10][11]
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 5-10 minutes).[10][11]
-
Inter-trial Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object, and the mouse is returned to the arena to explore for a set period (e.g., 5-10 minutes).[10][11]
-
The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object (a discrimination index significantly above chance) indicates intact recognition memory. The effect of the test compound on this index is then evaluated.
Conclusion
This compound, TAK-063, and MK-8189 are all potent and selective PDE10A inhibitors with demonstrated efficacy in preclinical models relevant to neuropsychiatric disorders. While this compound has been a foundational tool in the field, newer compounds like TAK-063 and MK-8189 exhibit distinct profiles in terms of selectivity and in vivo effects. The choice of inhibitor for a particular research application will depend on the specific scientific question being addressed. This guide provides a framework for comparing these critical research tools and highlights the importance of considering their detailed pharmacological profiles in the design and interpretation of future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mmpc.org [mmpc.org]
Comparative Analysis of Mardepodect's Efficacy Across Diverse Cell Lines
This guide provides a comparative overview of the experimental data on the effects of Mardepodect (PF-2545920), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in various cell lines. Developed by Pfizer, this compound was initially investigated for the treatment of schizophrenia and Huntington's disease.[1][2][3] Its mechanism of action centers on the inhibition of the PDE10A enzyme, which is primarily expressed in the brain.[2][3][4] More recent research has explored its effects in cancer cell lines.
Mechanism of Action: PDE10A Inhibition
This compound functions as a selective inhibitor of the PDE10A enzyme.[5][6][7] PDE10A is responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in cellular signaling. By inhibiting PDE10A, this compound leads to an increase in intracellular levels of cAMP and cGMP. This in turn activates protein kinase A (PKA), which is thought to modulate downstream signaling pathways, including the potentiation of dopamine D1 receptor signaling and inhibition of dopamine D2 receptor signaling in neurons.[8] In cancer cells, the downstream effects of elevated cAMP can include inhibition of cell growth.
Comparative Efficacy in Different Cell Lines
Recent studies have evaluated the in vitro effects of this compound in non-neuronal cell types, particularly in the context of cancer. The available data demonstrates that this compound can inhibit the growth of various cancer cell lines, as well as normal epithelial cells, with differing potencies.
| Cell Line | Cell Type | Effect Measured | IC50 Value |
| U87MG | Human Glioblastoma | Drug-induced gene expression | Not Reported |
| A172 | Human Glioblastoma | Drug-induced gene expression | Not Reported |
| T98G | Human Glioblastoma | Drug-induced gene expression | Not Reported |
| Normal Ovarian Surface Epithelial | Normal Epithelial | Growth Inhibition | 7.6 µM - 28.6 µM |
| Various Ovarian Cancer | Ovarian Carcinoma | Growth Inhibition | 7.6 µM - 28.6 µM |
Table 1: Summary of this compound's effects in different cell lines. Data from a luminescent cell viability assay after 72 hours of treatment showed IC50 values in the micromolar range for ovarian cell lines.[8] Studies in glioblastoma cell lines focused on gene expression changes.[8]
Comparison with Alternatives
Experimental Protocols
The following are generalized protocols for assays that could be used to cross-validate the effects of this compound in different cell lines.
Cell Viability Assay (e.g., Luminescent Cell Viability Assay)
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells, including vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated CREB, total CREB, actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., actin).
References
- 1. This compound - Pfizer - AdisInsight [adisinsight.springer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Knowledge Zone | Your Gateway to Knowledge [knowledgezone.co.in]
- 4. pharmakb.com [pharmakb.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (PD004447, AZEXWHKOMMASPA-UHFFFAOYSA-N) [probes-drugs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Marine-Derived Compounds for Cancer Therapy [mdpi.com]
- 10. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Mardepodect and TAK-063: Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo performance of two selective phosphodiesterase 10A (PDE10A) inhibitors, Mardepodect (PF-2545920) and TAK-063. Both compounds were investigated for the treatment of schizophrenia, and while their development has been discontinued, a review of their in vivo data offers valuable insights into the therapeutic potential and challenges of targeting PDE10A.[1][2][3] This document summarizes key experimental data, details relevant in vivo protocols, and visualizes the underlying signaling pathways.
Executive Summary
This compound and TAK-063 are potent and selective inhibitors of PDE10A, an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum.[1][3] Inhibition of PDE10A increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating the activity of both the direct and indirect signaling pathways within the basal ganglia.[4][5] While both compounds demonstrated efficacy in preclinical models of antipsychotic activity, subtle differences in their pharmacological profiles, particularly in their balanced activation of the direct and indirect pathways, may underlie their varying in vivo effects.[5]
Data Presentation
In Vitro Potency and Selectivity
| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |
| This compound (PF-2545920) | PDE10A | 0.37 | >1000-fold over other PDEs | [6] |
| TAK-063 | PDE10A | 0.30 | >15000-fold over other PDEs | [7][8] |
In Vivo Efficacy in Rodent Models
| Model | Species | Compound | Dose (mg/kg, p.o.) | Effect | Reference |
| MK-801-Induced Hyperlocomotion | Mouse | TAK-063 | 0.3, 1 | Potent suppression | [4] |
| MK-801-Induced Hyperlocomotion | Rat | TAK-063 | 0.3, 1 | Potent suppression | [4] |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Mouse | TAK-063 | 0.3 | Potent suppression | [7] |
| Conditioned Avoidance Response (CAR) | Rat | This compound | 1 (ED₅₀) | Active | [9] |
| Methamphetamine-Induced Hyperactivity | Mouse | TAK-063 | - | Significant antipsychotic-like effects | [5] |
| Methamphetamine-Induced Hyperactivity | Mouse | This compound | - | No antipsychotic-like effects | [5] |
| Prepulse Inhibition (PPI) Deficits | Rodent | TAK-063 | - | Improved | [5] |
| Prepulse Inhibition (PPI) Deficits | Rodent | This compound | - | Not improved | [5] |
In Vivo Target Engagement and Pharmacodynamics
| Parameter | Species | Compound | Dose (mg/kg, p.o.) | Observation | Reference |
| Striatal cAMP/cGMP Levels | Mouse | TAK-063 | 0.3, 1 | Increased | |
| Striatal cAMP/cGMP Levels | Rat | TAK-063 | 0.3, 1 | Increased | [4] |
| Striatal cGMP Levels | Mouse | This compound | 1 (s.c.) | ~3-fold increase | [6] |
| Striatal cGMP Levels | Mouse | This compound | 3.2 (s.c.) | ~5-fold increase | [6] |
| pCREB & pGluR1 Levels | Mouse | TAK-063 | 0.3, 1 | Upregulated | [4] |
| pGluR1 Levels | Mouse | This compound | 0.3, 3, 5 (i.p.) | 3 to 5.4-fold increase | [6] |
| pCREB Levels | Mouse | This compound | 0.3, 3, 5 (i.p.) | 2.6 to 4-fold increase | [6] |
| PDE10A Occupancy (50%) | Rat | TAK-063 | 0.88 | - | [10] |
Signaling Pathways and Experimental Workflows
The inhibition of PDE10A by this compound and TAK-063 leads to an increase in cAMP and cGMP in medium spiny neurons, which modulates downstream signaling cascades.
References
- 1. In vivo pharmacological characterization of TAK-063, a potent and selective phosphodiesterase 10A inhibitor with antipsychotic-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. en-journal.org [en-journal.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Validating the Antipsychotic-Like Effects of PF-2545920 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antipsychotic-like effects of PF-2545920, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, with standard antipsychotic drugs.[1][2][3] The data presented is collated from various animal model studies to offer a comparative snapshot of efficacy and potential side-effect profiles. While preclinical results for PDE10A inhibitors were promising, it is important to note that PF-2545920 (mardepodect) and other drugs in this class did not demonstrate sufficient antipsychotic activity in human clinical trials for schizophrenia and their development for this indication was discontinued.[4][5][6][7]
Mechanism of Action: PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region in the brain for regulating motor activity and reward pathways implicated in psychosis.[5][8] PDE10A breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important intracellular second messengers.[9][10][11]
By inhibiting PDE10A, compounds like PF-2545920 increase the levels of cAMP and cGMP in these neurons.[8] This is thought to mimic the downstream effects of dopamine D2 receptor antagonists (the mechanism of typical antipsychotics) and potentiate the signaling of D1 receptors, thereby normalizing striatal output and producing antipsychotic effects.[4][9][10][11] Preclinical studies suggested this mechanism could be effective against the positive, negative, and cognitive symptoms of schizophrenia.[9][10][11]
Comparative Efficacy in Predictive Animal Models
The antipsychotic potential of new compounds is often evaluated in a battery of animal models. Below is a summary of the performance of PF-2545920 compared to the typical antipsychotic haloperidol and the atypical antipsychotic risperidone in key predictive behavioral assays.
Conditioned Avoidance Response (CAR)
The CAR test is a well-established model for predicting the efficacy of antipsychotic drugs.[12][13] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs characteristically suppress this avoidance response without impairing the escape response.
| Compound | Animal Model | Effective Dose (ED50) / Dose Range | Reference |
| PF-2545920 | Mouse | ED50: 1 mg/kg | [2] |
| Haloperidol | Rat | 0.025 - 0.15 mg/kg (disrupts CAR) | [14][15][16] |
| Risperidone | Rat | (Data varies across studies) | [17] |
Note: Direct comparative studies under identical conditions are limited; data is compiled from multiple sources.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information.[18] Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists like apomorphine or NMDA antagonists like phencyclidine (PCP).[18][19][20] The ability of a drug to restore normal PPI is predictive of antipsychotic efficacy.[21]
| Compound | Effect on PPI | Animal Model Context | Reference |
| PF-2545920 | Active in models predictive of antipsychotic activity | General statement from preclinical summary | [8] |
| Haloperidol | Reverses dopamine agonist-induced PPI deficits | Standard validation for typical antipsychotics | [17][20] |
| Risperidone | Reverses dopamine agonist-induced PPI deficits | Standard validation for atypical antipsychotics | [17][19][20] |
Potential for Motor Side Effects
A significant drawback of many antipsychotic drugs, particularly typical ones, is the induction of extrapyramidal symptoms (EPS), which can be modeled in rodents by tests for catalepsy.
Catalepsy Test
Catalepsy is an abnormal posture maintenance, and its induction in rodents is highly predictive of a drug's liability to cause Parkinson-like motor side effects in humans.[22]
| Compound | Catalepsy Induction | Differentiating Feature | Reference |
| PF-2545920 | Generally reported to have a better side-effect profile | Mechanism is distinct from direct D2 antagonism | [5] |
| Haloperidol | Induces catalepsy at doses close to therapeutic range | High liability for EPS | [13][22] |
| Risperidone | Lower liability to induce catalepsy than haloperidol | A key feature of atypical antipsychotics | [17] |
Experimental Protocols
Conditioned Avoidance Response (CAR) Protocol (General)
-
Apparatus: A shuttle box with two compartments, a grid floor for delivering a mild footshock, and a conditioned stimulus (CS) source (e.g., a light or buzzer).
-
Procedure:
-
Acquisition: A trial begins with the presentation of the CS. If the animal moves to the other compartment within a set time (e.g., 10 seconds), it is recorded as an avoidance response, and the trial ends.
-
If the animal fails to move, the unconditioned stimulus (US), a mild footshock, is delivered through the grid floor, concurrently with the CS.
-
When the animal escapes to the other compartment, both the CS and US are terminated.
-
Animals undergo multiple trials per day.
-
-
Drug Testing: Once the avoidance response is stably acquired, animals are treated with the test compound (e.g., PF-2545920, haloperidol) or vehicle. The number of successful avoidance responses is measured. A significant decrease in avoidance without an increase in escape failures is indicative of an antipsychotic-like effect.[14][15][23]
Prepulse Inhibition (PPI) Protocol (General)
-
Apparatus: A startle chamber that measures whole-body startle response via a stabilimeter platform.[18] The chamber is equipped with a speaker to deliver acoustic stimuli.
-
Procedure:
-
Acclimation: The animal is placed in the chamber for a brief acclimation period with background noise.
-
Testing: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-plus-pulse trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 3-12 dB above background).[18] The interval between the prepulse and pulse is varied (e.g., 30, 60, 120 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle amplitude in prepulse-plus-pulse trials compared to pulse-alone trials. Antipsychotics are tested for their ability to reverse a pharmacologically-induced (e.g., by apomorphine) deficit in PPI.[17][18][21]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. PDE10A Inhibitors-Clinical Failure or Window Into Antipsychotic Drug Action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 8. apexbt.com [apexbt.com]
- 9. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The actions of dopaminergic and noradrenergic antagonists on conditioned avoidance responses in intact and 6-hydroxydopamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 19. Prepulse inhibition of the startle response in risperidone-treated patients: comparison with typical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Olanzapine, Risperidone and Haloperidol on Prepulse Inhibition in Schizophrenia Patients: A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. Increased disrupting effects of haloperidol on a conditioned avoidance response after 6-hydroxydopamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Key Mardepodect Research Findings: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical research findings for Mardepodect (PF-2545920), a pioneering phosphodiesterase 10A (PDE10A) inhibitor, with other key alternatives in its class. While direct independent replications of the foundational this compound studies are not extensively published, this guide serves to compare the initial promising data for this compound with findings for other PDE10A inhibitors, TAK-063 (balipodect) and MK-8189. The eventual discontinuation of this compound's clinical development for schizophrenia and Huntington's disease in 2017, due to a lack of efficacy, underscores the importance of rigorous comparative analysis in drug development.[1][2][3]
Comparative Preclinical Performance of PDE10A Inhibitors
The following table summarizes key quantitative data from preclinical studies of this compound and selected alternative PDE10A inhibitors. This allows for a direct comparison of their in vitro potency and in vivo efficacy in a standard preclinical model for antipsychotic-like activity.
| Compound | In Vitro Potency (PDE10A) | In Vivo Efficacy (Conditioned Avoidance Response) | Reference |
| This compound (PF-2545920) | IC50: 0.37 nM | ED50: 1 mg/kg (mice) | [4][5] |
| TAK-063 (balipodect) | IC50: 0.30 nM | Active in inhibiting conditioned avoidance responses | [6][7] |
| MK-8189 | Ki: 0.029 nM | Significantly decreased avoidance behavior at >48% PDE10A occupancy (rats) | [2][8] |
Key Experimental Methodologies
In Vitro PDE10A Inhibition Assay
The in vitro potency of the compounds was determined by measuring their ability to inhibit the activity of the PDE10A enzyme. A common method involves a multi-step enzymatic assay:
-
Enzyme and Substrate Preparation: Recombinant human PDE10A2 is used as the enzyme source. The substrates are radiolabeled cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
-
Incubation: The PDE10A enzyme is incubated with the radiolabeled substrate in the presence of varying concentrations of the test inhibitor (e.g., this compound, TAK-063, MK-8189).
-
Separation: The product of the enzymatic reaction, radiolabeled 5'-AMP or 5'-GMP, is separated from the unreacted substrate using methods like anion exchange chromatography.
-
Quantification: The amount of radiolabeled product is quantified using scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Conditioned Avoidance Response (CAR) Assay
The CAR assay is a widely used behavioral model to predict the antipsychotic-like activity of a compound.[9][10] The protocol generally involves:
-
Apparatus: A shuttle box with two compartments separated by a door or opening is used. The floor of the box is a grid that can deliver a mild electric footshock.
-
Conditioning Stimulus (CS): An auditory or visual cue, such as a tone or light, is presented for a set duration (e.g., 10 seconds).
-
Unconditioned Stimulus (US): A mild electric footshock is delivered through the floor grid immediately following the CS.
-
Training: Animals (typically rats or mice) are trained to associate the CS with the upcoming US. They learn to avoid the footshock by moving to the other compartment of the shuttle box during the CS presentation (an avoidance response). If they fail to move during the CS, they will move upon receiving the footshock (an escape response).
-
Testing: Once trained, the animals are treated with the test compound (e.g., this compound) or a vehicle control. They are then placed back in the shuttle box and presented with a series of CS-US trials.
-
Data Analysis: The number of successful avoidance responses is recorded. A compound with antipsychotic-like potential will typically decrease the number of avoidance responses without impairing the animal's ability to escape the shock, indicating a specific effect on the conditioned behavior rather than general motor impairment. The effective dose producing a 50% reduction in avoidance responses (ED50) is often calculated.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: PDE10A Signaling Pathway and the Action of this compound.
References
- 1. Balipodect (TAK-063) | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
- 2. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Balipodect - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 10. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of Mardepodect (MP-10)
An Important Note on Nomenclature: The compounds Mardepodect and MP-10 are, in fact, the same investigational drug, known by its developmental code name PF-02545920. This guide will provide a comprehensive pharmacokinetic profile of this single molecule, which will be referred to as PF-02545920 throughout.
Developed by Pfizer, PF-02545920 is an orally active and potent selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1] By inhibiting PDE1A, PF-02545920 modulates critical intracellular signaling pathways, making it a subject of investigation for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[1][2] Although its development was ultimately discontinued, a significant body of preclinical and clinical research has characterized its pharmacokinetic properties.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of PF-02545920 in both preclinical animal models and human clinical trials.
Table 1: Preclinical Pharmacokinetics of PF-02545920 in Rhesus Monkeys
| Parameter | 0.21 mg/kg (s.c.) | 0.67 mg/kg (s.c.) |
| Mean Plasma Concentration (Cp) at 1 hr (ng/mL) | 36.8 | 136 |
| Mean Unbound Plasma Concentration (Cp,u) at 1 hr (nM) | 0.19 | 0.71 |
| Peak Plasma Concentration (Tmax) | 1 - 2 hours | 1 - 2 hours |
| Estimated PDE10A Target Occupancy at 1 hr | ~16% | ~41% |
Data sourced from a study in rhesus monkeys.
Table 2: Human Pharmacokinetics of PF-02545920
While specific Cmax, Tmax, and AUC values from human trials are not publicly detailed, clinical studies have established effective dosing regimens and confirmed adequate drug exposure for target engagement.
| Study Population | Dosing Regimen | Key Findings |
| Healthy Volunteers | 10 mg and 20 mg single doses | PDE10A enzyme occupancy of 14-27% (10 mg) and 45-63% (20 mg) was demonstrated via PET imaging. The doses were reported as safe and well-tolerated.[3] |
| Patients with Schizophrenia | 5 mg and 15 mg every 12 hours (Q12H) for 28 days | Pharmacokinetic exposures were deemed adequate for binding and inhibiting the PDE10A enzyme.[1] |
| Patients with Huntington's Disease | 5 mg and 20 mg twice daily (BID) for 26 weeks | The treatment was generally safe and sufficiently tolerated.[4] |
| Patients with Schizophrenia (Adjunctive Treatment) | 5 mg and 15 mg every 12 hours (Q12H) for 12 weeks | Observed drug exposures were within the range predicted to be adequate for demonstrating efficacy.[5] |
Experimental Protocols
Preclinical Pharmacokinetic Study in Rhesus Monkeys
-
Subjects: The study utilized rhesus monkeys.
-
Dosing: PF-02545920 was administered via subcutaneous (s.c.) injection at doses of 0.21 mg/kg and 0.67 mg/kg.
-
Sample Collection: Plasma samples were collected at 1, 2, and 3 hours post-injection to determine the total plasma concentration of PF-02545920.
-
Analytical Method: The concentration of PF-02545920 in plasma was measured to determine its pharmacokinetic profile. The unbound plasma concentration was calculated from the total concentration.
-
Pharmacodynamic Assessment: Positron Emission Tomography (PET) imaging was used to estimate the target occupancy of PDE10A in the brain.
Human Clinical Trials (Phase I and II)
-
Study Design: The human studies included randomized, double-blind, placebo-controlled trials.
-
Participants: The trials enrolled healthy volunteers as well as patients diagnosed with schizophrenia or Huntington's disease.[1][2][5][6]
-
Dosing Regimens:
-
Schizophrenia Monotherapy Trial (NCT00570063): Patients received 15 mg of PF-02545920 or a placebo orally twice a day for 21 days.[6]
-
Schizophrenia Adjunctive Therapy Trial: Patients were administered 5 mg or 15 mg of PF-02545920 orally every 12 hours for 12 weeks, in addition to their stable antipsychotic medication.[5]
-
Huntington's Disease Trial (AMARYLLIS - NCT02197130): Participants were randomized to receive 5 mg or 20 mg of PF-02545920, or a placebo, twice daily for 26 weeks.[4]
-
-
Pharmacokinetic Assessments: Blood samples were collected to measure plasma concentrations of PF-02545920 to ensure that drug exposures were adequate for potential efficacy.[1][5]
-
Safety and Tolerability Monitoring: Throughout the trials, participants were monitored for adverse events, and general physical examinations were conducted.[6]
Signaling Pathway and Experimental Workflow
PDE10A Signaling Pathway
The following diagram illustrates the central role of PDE10A in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways within medium spiny neurons. Inhibition of PDE10A by PF-02545920 leads to an accumulation of these second messengers, thereby modulating downstream signaling cascades.
Caption: PDE10A signaling pathway and the inhibitory action of PF-02545920.
References
- 1. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 4. PDE10A - Wikipedia [en.wikipedia.org]
- 5. A Proof-of-Concept Study Evaluating the Phosphodiesterase 10A Inhibitor PF-02545920 in the Adjunctive Treatment of Suboptimally Controlled Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Therapeutic Window of Mardepodect: A Preclinical Comparison for Neuropsychiatric Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical therapeutic window of Mardepodect (PF-2545920), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. By objectively comparing its performance with other notable PDE10A inhibitors, TAK-063 and MK-8189, this document aims to inform future research and development in the pursuit of novel antipsychotic agents.
This compound, a once-promising candidate for the treatment of schizophrenia and Huntington's disease, demonstrated significant preclinical efficacy. However, its clinical development was discontinued.[1][2] This guide delves into the preclinical data that defined its therapeutic potential and compares it against other PDE10A inhibitors that have also been evaluated in similar models.
Mechanism of Action: Targeting the Striatal Signaling Pathways
This compound and its counterparts exert their effects by inhibiting the PDE10A enzyme, which is highly expressed in the medium spiny neurons (MSNs) of the striatum.[1] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its inhibition leads to an accumulation of these second messengers, thereby modulating the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. This modulation is believed to rebalance the activity of the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia, which are implicated in the pathophysiology of schizophrenia.
Comparative Preclinical Efficacy
The antipsychotic potential of this compound, TAK-063, and MK-8189 has been evaluated in various rodent models that mimic aspects of schizophrenia. These models include assessments of sensorimotor gating, psychosis-like behaviors, and cognitive deficits.
In Vitro Potency
A key initial determinant of a drug's potential is its potency in inhibiting its target enzyme. The following table summarizes the in vitro inhibitory concentrations (IC50) for this compound and its comparators against the PDE10A enzyme.
| Compound | IC50 (nM) | Selectivity | Reference |
| This compound (PF-2545920) | 0.37 | >1000-fold over other PDEs | [2][3] |
| TAK-063 | 0.30 | >15000-fold over other PDEs | |
| MK-8189 | 0.029 (Ki) | >500,000-fold over other PDEs | [4] |
In Vivo Efficacy in Schizophrenia Models
The following tables summarize the effective doses (ED50) of the compounds in key preclinical models of schizophrenia. Direct comparison is challenging due to variations in experimental protocols across different studies.
Conditioned Avoidance Response (CAR)
This model assesses the ability of a drug to reduce a learned avoidance response, a paradigm sensitive to antipsychotic agents.
| Compound | Animal Model | ED50 (mg/kg) | Route of Administration | Reference |
| This compound | Rat | 1 | p.o. | [2] |
| TAK-063 | Rat | ~0.3 | p.o. | |
| MK-8189 | Rat | Not explicitly stated as ED50, but significant effects at doses achieving >48% PDE10A occupancy | p.o. | [5][6] |
Prepulse Inhibition (PPI) Deficit Models
PPI of the startle reflex is a measure of sensorimotor gating that is deficient in schizophrenic patients. This deficit can be induced in rodents by psychomimetic drugs like MK-801.
| Compound | Animal Model | Effective Dose (mg/kg) | Psychomimetic Agent | Reference |
| This compound | Rat | Ineffective in some studies | MK-801 | [7] |
| TAK-063 | Rat | 0.3 | MK-801 | |
| MK-8189 | Rat | Significant reversal at doses achieving ~47% PDE10A occupancy | MK-801 | [5][6][8] |
Cognitive Deficit Models
Cognitive impairment is a core feature of schizophrenia. The novel object recognition (NOR) test is a common paradigm to assess learning and memory in rodents.
| Compound | Animal Model | Effective Dose (mg/kg) | Condition | Reference |
| This compound | Rat | Not explicitly tested in NOR in available literature | - | |
| TAK-063 | Rat | 0.1 - 0.3 | Time-dependent memory decay | [9] |
| MK-8189 | Rhesus Monkey | Attenuated ketamine-induced deficit at exposures yielding ~29% PDE10A occupancy | Ketamine-induced deficit | [5] |
Defining the Therapeutic Window: A Gap in Preclinical Data
A critical aspect of drug development is establishing a therapeutic window, the dose range where a drug is effective without causing significant toxicity. While the effective doses of this compound in various preclinical models are documented, there is a lack of publicly available data on its adverse effects at higher doses within the same studies, such as the Maximum Tolerated Dose (MTD).
In contrast, studies on TAK-063 have reported a superior profile compared to some current antipsychotics, with weak cataleptic responses only at higher doses (3 mg/kg) and no effect on plasma prolactin or glucose levels. Similarly, MK-8189 is reported to have a larger therapeutic window between its antipsychotic-like effects and catalepsy in rats compared to atypical antipsychotics.[4] The absence of such comparative safety data for this compound in the context of its efficacy studies makes a direct comparison of the therapeutic windows challenging.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of these PDE10A inhibitors.
Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock.
-
Procedure: Rats are trained to avoid a foot shock by moving to the opposite chamber of the shuttle box in response to a conditioned stimulus (e.g., a light or tone).
-
Drug Testing: After stable avoidance behavior is established, animals are treated with the test compound or vehicle prior to the test session.
-
Endpoint: The number of avoidance responses, escape failures, and intertrial crosses are recorded. A decrease in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
Prepulse Inhibition (PPI) of Acoustic Startle in Rats
-
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response to a loud acoustic stimulus.
-
Procedure: The test consists of trials with the startle stimulus alone and trials where the startle stimulus is preceded by a weak, non-startling prepulse.
-
Drug Testing: A psychomimetic agent (e.g., MK-801) is administered to induce a deficit in PPI. The test compound is administered prior to the psychomimetic to assess its ability to reverse this deficit.
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in the prepulse trials compared to the startle-alone trials.
In Vivo Target Engagement (PDE10A Occupancy)
-
Methodology: Positron Emission Tomography (PET) imaging with a specific PDE10A radioligand (e.g., [11C]MK-8193) or ex vivo binding assays.
-
Procedure: Animals are administered the test compound at various doses. At a specified time point, the brain is imaged using PET or tissues are collected for ex vivo analysis.
-
Endpoint: The percentage of PDE10A enzymes bound by the drug is calculated, providing a measure of target engagement at effective doses.
Conclusion and Future Directions
This compound demonstrated robust preclinical efficacy as a PDE10A inhibitor, showing activity in models relevant to the positive symptoms of schizophrenia. However, a direct comparison of its therapeutic window with newer generation PDE10A inhibitors like TAK-063 and MK-8189 is hampered by the limited availability of preclinical safety and tolerability data for this compound within the context of its efficacy studies.
The discontinuation of this compound's clinical development, reportedly due to a lack of robust efficacy in Phase II trials, underscores the challenge of translating preclinical findings to clinical success.[10] The comparative data presented here suggest that while in vitro potency is a critical starting point, factors such as the kinetics of target engagement and the balance of effects on different striatal pathways may be crucial determinants of in vivo efficacy and tolerability. Future research in the development of PDE10A inhibitors should focus on a comprehensive preclinical characterization that includes not only efficacy in a range of behavioral models but also a thorough assessment of the therapeutic window to better predict clinical outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor MK-8189 reported | BioWorld [bioworld.com]
- 5. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The Phosphodiesterase 10A Selective Inhibitor TAK-063 Improves Cognitive Functions Associated with Schizophrenia in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mardepodect's Impact on cAMP and cGMP Signaling
For Immediate Release
This guide provides a detailed comparison of Mardepodect (PF-2545920), a potent phosphodiesterase 10A (PDE10A) inhibitor, with selective inhibitors of PDE4 (Roflumilast) and PDE5 (Sildenafil). The focus is on their respective impacts on the intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This document is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to support further investigation.
Introduction to Cyclic Nucleotide Signaling
Cyclic AMP and cGMP are ubiquitous second messengers that mediate a wide array of physiological processes. Their intracellular concentrations are tightly regulated by the balance between synthesis by adenylyl and guanylyl cyclases and degradation by phosphodiesterases (PDEs). The PDE superfamily comprises 11 families, each with distinct substrate specificities, regulatory properties, and tissue distribution. By inhibiting specific PDEs, it is possible to selectively elevate cAMP, cGMP, or both, thereby modulating downstream signaling pathways.
This compound is a potent and selective inhibitor of PDE10A[1][2][3]. The PDE10A enzyme is unique in that it is a dual-substrate phosphodiesterase, capable of hydrolyzing both cAMP and cGMP[4][5][6]. While PDE10A exhibits a higher affinity for cAMP, it has a greater maximal hydrolytic velocity for cGMP[4][5]. Its inhibition by this compound is therefore expected to increase intracellular levels of both second messengers. In contrast, Roflumilast is a selective PDE4 inhibitor, targeting an enzyme family specific for cAMP hydrolysis, while Sildenafil is a selective PDE5 inhibitor, targeting a cGMP-specific enzyme[3][7][8][9][10].
Comparative Data Summary
The following table summarizes the key characteristics and in vitro potency of this compound, Roflumilast, and Sildenafil.
| Feature | This compound (PF-2545920) | Roflumilast | Sildenafil |
| Target Enzyme | Phosphodiesterase 10A (PDE10A) | Phosphodiesterase 4 (PDE4) | Phosphodiesterase 5 (PDE5) |
| Substrate(s) | cAMP and cGMP | cAMP | cGMP |
| Mechanism of Action | Inhibition of PDE10A, leading to increased intracellular levels of both cAMP and cGMP.[7] | Selective inhibition of PDE4, leading to increased intracellular cAMP levels.[3][11] | Selective inhibition of PDE5, leading to increased intracellular cGMP levels.[8][9][12] |
| Reported IC₅₀ | 0.37 nM[1][2][3] | ~0.2 - 0.9 nM (for various PDE4 subtypes)[7] | ~3.4 - 3.9 nM[8][9] |
| Primary Signaling Impact | Elevation of both cAMP and cGMP | Selective elevation of cAMP | Selective elevation of cGMP |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by each compound.
References
- 1. pnas.org [pnas.org]
- 2. uniprot.org [uniprot.org]
- 3. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]
- 4. Isolation and characterization of a dual-substrate phosphodiesterase gene family: PDE10A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Isolation and characterization of a dual-substrate phosphodiesterase gene family: PDE10A. [scholars.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Mardepodect
This document provides essential safety and logistical information for the proper disposal of Mardepodect, a research chemical. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline |
| Molecular Formula | C25H20N4O |
| Molecular Weight | 392.45 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Source: MedChemExpress, Selleck Chemicals
Hazard Identification and Safety Precautions
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, as a standard laboratory practice, it is essential to handle all chemicals with care.
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or other appropriate material).
-
Use laboratory goggles or a face shield to prevent eye contact.
-
Wear a lab coat to protect clothing.
Handling:
-
Avoid inhalation of dust or powder. Handle in a well-ventilated area or under a chemical fume hood.
-
Prevent contact with skin and eyes.
-
Keep containers tightly closed when not in use.
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of non-hazardous laboratory chemicals. Always consult and adhere to your institution's specific waste disposal protocols and local regulations.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Disposal of Solid this compound Waste:
-
Unused or Expired Solid Compound:
-
Place the original container with the remaining solid this compound into a larger, sealable, and clearly labeled outer container.
-
-
Contaminated Labware (e.g., weigh boats, filter paper):
-
Place all solid waste materials contaminated with this compound into a designated, sealed plastic bag or container.
-
This container should be labeled as "Solid this compound Waste."
-
3. Disposal of Liquid this compound Waste (Solutions):
-
Aqueous Solutions: While some non-hazardous chemicals can be disposed of down the drain, it is best practice to avoid this for research compounds due to the potential for unknown environmental impacts.
-
Solvent-Based Solutions (e.g., in DMSO):
-
Collect all liquid waste containing this compound in a compatible, leak-proof, and sealable container.
-
The container must be clearly labeled with the contents, including the solvent used (e.g., "this compound in DMSO").
-
Do not overfill the waste container; leave adequate headspace.
-
4. Final Disposal:
-
Once the waste containers are full, sealed, and properly labeled, they should be transferred to your institution's designated chemical waste storage area.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling Mardepodect
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Mardepodect (PF-2545920). The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this potent and selective phosphodiesterase 10A (PDE10A) inhibitor.
This compound, also known as PF-2545920, was developed for the treatment of schizophrenia and Huntington's disease.[1][2] It is a potent, orally active, and selective inhibitor of the PDE10A enzyme, which is primarily expressed in the brain.[1][3][4] While Safety Data Sheets (SDS) from multiple suppliers classify this compound as a non-hazardous substance or mixture, it is crucial to handle this biologically active compound with appropriate laboratory precautions.[5][6]
Chemical and Physical Data
For ease of reference, the key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Developmental Code Name | PF-2545920 | [1][2][3] |
| Molecular Formula | C₂₅H₂₀N₄O | [1][5] |
| Molar Mass | 392.46 g/mol | [1] |
| IC₅₀ | 0.37 nM for PDE10A | [3][4] |
| Appearance | Solid powder | [7] |
Personal Protective Equipment (PPE) Protocol
Even with a non-hazardous classification, the potent biological activity of this compound necessitates the use of comprehensive PPE to prevent exposure through inhalation, skin contact, or ingestion.[8]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves. | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles or splashes. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Recommended when handling the powder outside of a ventilated enclosure. A NIOSH-approved N95 respirator can provide protection. | To prevent inhalation of the fine powder. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical for the safe handling and storage of this compound.
Handling Procedures:
-
Preparation : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet, especially when handling the powdered form.[8]
-
Personal Protective Equipment : Before handling, ensure all required PPE is correctly worn.
-
Avoid Dust Formation : Handle the solid compound carefully to avoid generating dust.[5][6]
-
Weighing : If weighing the powder, do so in a ventilated enclosure.
-
Solution Preparation : When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.[7]
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin. Remove and properly dispose of or decontaminate PPE.
Storage Procedures: Proper storage is essential to maintain the integrity of the compound.
| Form | Recommended Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| Solid Powder | 4°C | Up to 2 years |
| In Solvent | -80°C | Up to 2 years |
| In Solvent | -20°C | Up to 1 year |
Emergency and Disposal Plan
First Aid Measures: In case of accidental exposure, follow these immediate steps.[5][6]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious and seek immediate medical attention. |
Accidental Release Measures:
-
Evacuate : Evacuate personnel from the immediate area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage.
-
Clean-up : For solid spills, carefully sweep up the material to avoid dust generation. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).
-
Decontamination : Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Disposal : Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or water courses.[5][6]
Experimental Protocols
While specific experimental protocols are not detailed in the safety data sheets, a general procedure for preparing a stock solution is as follows:
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound required to achieve a 10 mM concentration in the desired volume of DMSO. (Molar Mass = 392.46 g/mol )
-
In a chemical fume hood, carefully weigh the calculated amount of this compound powder.
-
Add the appropriate volume of DMSO to the solid.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C as per the storage guidelines.
Visualizations
The following diagrams illustrate the handling workflow and the mechanism of action of this compound.
Caption: A typical workflow for the safe handling of this compound in a laboratory setting.
Caption: this compound inhibits the PDE10A enzyme, increasing cyclic nucleotide signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmakb.com [pharmakb.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. PF-2545920 (this compound, MP-10) | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
- 8. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
